Product packaging for Crocacin B(Cat. No.:)

Crocacin B

Cat. No.: B1237939
M. Wt: 524.6 g/mol
InChI Key: KSYRCWWRVVIIEX-XUBYDZNKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Crocacin B is a N-acyl-amino acid.
This compound has been reported in Chondromyces crocatus with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H40N2O6 B1237939 Crocacin B

Properties

Molecular Formula

C30H40N2O6

Molecular Weight

524.6 g/mol

IUPAC Name

2-[[(2Z,5Z)-6-[[(2E,4E,6S,7S,8R,9S,10E)-7,9-dimethoxy-3,6,8-trimethyl-11-phenylundeca-2,4,10-trienoyl]amino]hexa-2,5-dienoyl]amino]acetic acid

InChI

InChI=1S/C30H40N2O6/c1-22(20-28(34)31-19-11-7-10-14-27(33)32-21-29(35)36)15-16-23(2)30(38-5)24(3)26(37-4)18-17-25-12-8-6-9-13-25/h6,8-20,23-24,26,30H,7,21H2,1-5H3,(H,31,34)(H,32,33)(H,35,36)/b14-10-,16-15+,18-17+,19-11-,22-20+/t23-,24+,26-,30-/m0/s1

InChI Key

KSYRCWWRVVIIEX-XUBYDZNKSA-N

Isomeric SMILES

C[C@@H](/C=C/C(=C/C(=O)N/C=C\C/C=C\C(=O)NCC(=O)O)/C)[C@@H]([C@H](C)[C@H](/C=C/C1=CC=CC=C1)OC)OC

Canonical SMILES

CC(C=CC(=CC(=O)NC=CCC=CC(=O)NCC(=O)O)C)C(C(C)C(C=CC1=CC=CC=C1)OC)OC

Synonyms

crocacin B

Origin of Product

United States

Foundational & Exploratory

Crocacin B: A Technical Guide to its Natural Source, Production, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crocacin B is a bioactive secondary metabolite produced by the myxobacterium Chondromyces crocatus. This technical guide provides an in-depth overview of the natural source, producing organism, and methods for the production and isolation of this compound. It also summarizes its biological activities with a focus on its antifungal and cytotoxic properties. This document includes detailed experimental protocols, quantitative data, and visual representations of key processes to support further research and development of this promising natural product.

Introduction

This compound belongs to the crocacin family of natural products, which are characterized as polyketide-peptide hybrid structures. First isolated from the myxobacterium Chondromyces crocatus, these compounds have garnered significant interest due to their potent antifungal and cytotoxic activities.[1] The mechanism of action for crocacins involves the inhibition of the bc1-segment of the mitochondrial electron transport chain.[1][2] This guide focuses on this compound, providing a comprehensive resource for researchers interested in its biology, chemistry, and therapeutic potential.

Natural Source and Producing Organism

Natural Source: Soil is the natural habitat of the producing organism.[3]

Producing Organism: this compound is produced by the Gram-negative, gliding myxobacterium Chondromyces crocatus.[1][2] Strains that have been identified as producers of crocacins include Cm c2, Cm c3, and Cm c5.[2][3][4]

Production of this compound

Cultivation of Chondromyces crocatus

Successful production of this compound relies on the effective cultivation of Chondromyces crocatus. While specific fermentation parameters for maximizing this compound yield are not extensively detailed in publicly available literature, general cultivation media for this myxobacterium are known.

Table 1: Culture Media for Chondromyces crocatus

Medium NameCompositionReference
VY/2 Agar (DSMZ Medium 9) Baker's yeast 5.0 g/L, CaCl2 x 2 H2O 1.36 g/L, Vitamin B12 0.0005 g/L, Agar 15.0 g/L, Distilled water.[3]
Pol03 Medium Composition not specified in the provided search results.[4]
Fermentation Protocol (General)

A general protocol for the fermentation of Chondromyces crocatus for the production of secondary metabolites can be inferred from standard myxobacterial fermentation practices.

Experimental Protocol: Fermentation of Chondromyces crocatus

  • Inoculum Preparation: Inoculate a suitable seed culture medium (e.g., VY/2 broth) with a pure culture of Chondromyces crocatus. Incubate at 30°C with shaking until a sufficient cell density is reached.

  • Production Culture: Transfer the seed culture to a larger volume of production medium (e.g., Pol03 medium) in a fermenter.

  • Fermentation Conditions: Maintain the fermentation at 30°C with controlled aeration and agitation. The pH of the medium should be monitored and adjusted as necessary. The fermentation is typically carried out for several days to allow for the accumulation of this compound.

  • Harvesting: After the fermentation period, the bacterial biomass is harvested, typically by centrifugation, for the extraction of this compound.[2]

Extraction and Purification

Details on the specific solvents and chromatographic methods for this compound are not fully available in the provided search results, however, a general workflow can be outlined based on standard natural product isolation techniques.

Experimental Protocol: Extraction and Purification of this compound

  • Extraction of Biomass: The harvested biomass of Chondromyces crocatus is extracted with an organic solvent such as methanol or acetone to liberate the secondary metabolites, including this compound.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. For example, partitioning between ethyl acetate and water.

  • Chromatographic Purification: The organic phase containing this compound is concentrated and subjected to one or more rounds of column chromatography. Common stationary phases include silica gel or reversed-phase materials (e.g., C18).

  • Final Purification: Final purification is typically achieved using high-performance liquid chromatography (HPLC) to yield pure this compound.

Biological Activity of this compound

This compound exhibits significant antifungal and cytotoxic activities.[1] Its primary mechanism of action is the inhibition of the mitochondrial respiratory chain at complex III (the bc1-complex).[2]

Table 2: Biological Activity of this compound (Qualitative)

ActivityTarget Organisms/Cell LinesMechanism of ActionReference
Antifungal Wide spectrum of yeasts and moldsInhibition of electron transport at the bc1-segment of the mitochondrial respiratory chain.[2]
Cytotoxic Various cancer cell linesInhibition of electron transport at the bc1-segment of the mitochondrial respiratory chain.[1]
Antibacterial Few Gram-positive bacteriaNot specified[2]

Note: Specific IC50 values for this compound were not available in the provided search results. The table reflects the qualitative descriptions of its activity.

Biosynthesis of this compound

The biosynthesis of this compound is orchestrated by a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) gene cluster found in Chondromyces crocatus Cm c5.[5][6] The biosynthetic machinery involves a series of enzymatic modules that assemble the polyketide and amino acid precursors. A notable feature of this pathway is the use of an unusual hydrolytic release domain, similar to a condensation domain, which terminates the synthesis and releases the final crocacin molecule.[5][6]

Crocacin_B_Biosynthesis_Pathway cluster_PKS Polyketide Synthase (PKS) Modules cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Modules PKS_Module1 PKS Module 1 PKS_Module2 PKS Module 2 Growing_Polyketide Growing Polyketide Chain PKS_Module1->Growing_Polyketide Elongation PKS_Module_n PKS Module n Polyketide_Intermediate Polyketide Intermediate PKS_Module_n->Polyketide_Intermediate Transfer to NRPS NRPS_Module1 NRPS Module 1 (Glycine) NRPS_Module2 NRPS Module 2 (6-aminohexenoic acid derivative) Growing_Peptide Growing Peptide Chain NRPS_Module1->Growing_Peptide Peptide Bond Formation Crocacin_B_precursor This compound Precursor NRPS_Module2->Crocacin_B_precursor Starter_Unit Starter Unit (e.g., Phenylacetate) Starter_Unit->PKS_Module1 Loading Growing_Polyketide->PKS_Module2 Polyketide_Intermediate->NRPS_Module1 Growing_Peptide->NRPS_Module2 Release_Domain Unusual Hydrolytic Release Domain (CroK-C2) Crocacin_B_precursor->Release_Domain Crocacin_B This compound Release_Domain->Crocacin_B Hydrolytic Release

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflows

Bioactivity-Guided Fractionation

A common strategy for the discovery of bioactive natural products like this compound is bioactivity-guided fractionation. This process involves separating a complex mixture into simpler fractions and testing the biological activity of each fraction to guide the isolation of the active compound.

Bioactivity_Guided_Fractionation Start Crude Extract of Chondromyces crocatus Fractionation1 Initial Fractionation (e.g., Column Chromatography) Start->Fractionation1 Bioassay1 Bioassay of Fractions (e.g., Antifungal Assay) Fractionation1->Bioassay1 Active_Fraction Identify Active Fraction(s) Bioassay1->Active_Fraction Positive Result Inactive_Fraction Discard Inactive Fractions Bioassay1->Inactive_Fraction Negative Result Fractionation2 Further Fractionation of Active Fraction(s) (e.g., HPLC) Active_Fraction->Fractionation2 Bioassay2 Bioassay of Sub-fractions Fractionation2->Bioassay2 Pure_Compound Isolation of Pure This compound Bioassay2->Pure_Compound Activity in Single Peak Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation

Caption: Workflow for bioactivity-guided fractionation.

Conclusion

This compound, produced by the myxobacterium Chondromyces crocatus, is a potent antifungal and cytotoxic agent with a unique mode of action. This technical guide consolidates the available information on its natural source, production, and biological properties. While foundational knowledge exists, further research is required to optimize fermentation and purification processes to obtain higher yields of this compound. Additionally, comprehensive studies to determine its full spectrum of biological activity, including specific IC50 values against a broad panel of fungal pathogens and cancer cell lines, are warranted to fully assess its therapeutic potential. The elucidation of its biosynthetic pathway opens avenues for genetic engineering to produce novel crocacin analogs with improved pharmacological properties.

References

Physico-chemical Properties of Crocacin B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crocacin B is a myxobacterial metabolite isolated from Chondromyces crocatus. It belongs to a class of linear polyketide-peptide hybrids known for their potent biological activities. This technical guide provides a comprehensive overview of the known physico-chemical properties of this compound, its mechanism of action, and generalized experimental protocols for its study. The information is intended to support research and development efforts in fields such as natural product chemistry, antifungal drug discovery, and cancer therapeutics.

Introduction

This compound is a secondary metabolite produced by the myxobacterium Chondromyces crocatus.[1] It is a member of the crocacin family of natural products, which are characterized by their potent antifungal and cytotoxic properties.[1][2] The biological activity of this compound stems from its function as a specific and potent inhibitor of the mitochondrial electron transport chain.

Physico-chemical Properties

The physico-chemical properties of this compound are summarized in the tables below. It is important to note that while some properties have been well-characterized, specific quantitative data for solubility and a precise melting point are not extensively documented in the available literature.

General and Chemical Properties
PropertyValueSource(s)
Molecular Formula C30H40N2O6[3]
Molecular Weight 524.65 g/mol [4][5]
IUPAC Name 2-[[(2Z,5Z)-6-[[(2E,4E,6S,7S,8R,9S,10E)-7,9-dimethoxy-3,6,8-trimethyl-11-phenylundeca-2,4,10-trienoyl]amino]hexa-2,5-dienoyl]amino]acetic acid[3]
Appearance Solid or crystalline compound[3]
CAS Number 237425-37-5[4][5]
Physical Properties
PropertyValue/DescriptionSource(s)
Melting Point Not extensively documented.[3]
Solubility Soluble in polar solvents. Quantitative data in common laboratory solvents (e.g., DMSO, ethanol, water) is not readily available.[3]
Stability Stable under standard laboratory conditions. May be sensitive to extreme pH and temperature variations.[3]

Spectral Data

Detailed experimental spectra for this compound are not widely published. The following sections provide expected spectral characteristics based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific chemical shift assignments for this compound are not available in the cited literature, ¹H NMR spectroscopy has been instrumental in the structural elucidation of the crocacin family of compounds. The complex polyketide backbone and various functional groups would result in a highly detailed spectrum.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available. However, based on its functional groups, the following characteristic absorption bands can be expected:

Wavenumber (cm⁻¹)BondFunctional Group
3200–3550 (broad)O-HCarboxylic acid, Amide N-H
2850–3000C-HAlkanes
~1710 (strong)C=OCarboxylic acid
~1650 (strong)C=OAmide (Amide I band)
1550-1700C=CAlkenes, Aromatic ring
1050–1300C-OEthers, Carboxylic acid
UV-Vis Spectroscopy

The UV-Vis absorption spectrum of pure this compound is not detailed in the available literature. However, its biological activity is associated with a distinct spectral shift in cytochrome b. When this compound binds to the bc1-segment (complex III) of the electron transport chain, it induces a red shift in the reduced spectrum of cytochrome b, with a characteristic maximum absorption at 569 nm.[1][2]

Biological Activity and Mechanism of Action

This compound exhibits potent antifungal and cytotoxic activity.[1][2] Its primary mechanism of action is the inhibition of the mitochondrial respiratory chain at Complex III (also known as the cytochrome bc₁ complex).[1][2] This inhibition disrupts the electron flow from ubiquinol to cytochrome c, which in turn halts the pumping of protons across the inner mitochondrial membrane and severely impairs ATP synthesis. This leads to cellular energy depletion and ultimately, cell death.

Signaling Pathway Diagram

The following diagram illustrates the inhibition of the mitochondrial electron transport chain by this compound.

Mitochondrial_ETC_Inhibition cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space Complex_I Complex I (NADH Dehydrogenase) Q Coenzyme Q (Ubiquinone) Complex_I->Q e⁻ H_ions H⁺ Gradient Complex_I->H_ions H⁺ pump Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q e⁻ Complex_III Complex III (Cytochrome bc₁) Q->Complex_III e⁻ Cyt_C Cytochrome c Complex_III->Cyt_C e⁻ Complex_III->H_ions H⁺ pump Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_C->Complex_IV e⁻ O2 O₂ + H⁺ → H₂O Complex_IV->O2 e⁻ Complex_IV->H_ions H⁺ pump ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP NADH NADH NADH->Complex_I FADH2 FADH₂ FADH2->Complex_II ADP ADP + Pi ADP->ATP_Synthase H_ions->ATP_Synthase H⁺ flow CrocacinB This compound CrocacinB->Complex_III Inhibition

Caption: Inhibition of Complex III by this compound.

Experimental Protocols

Isolation and Purification of this compound

This protocol describes a general workflow for the extraction and purification of crocacins from Chondromyces crocatus cell culture.

Isolation_Workflow start Fermentation of Chondromyces crocatus harvest Harvest Cell Biomass (Centrifugation) start->harvest extraction Extraction of Biomass (e.g., with Methanol/Acetone) harvest->extraction concentration Concentration of Crude Extract (Rotary Evaporation) extraction->concentration partition Solvent-Solvent Partitioning (e.g., Ethyl Acetate/Water) concentration->partition chromatography1 Initial Chromatographic Separation (e.g., Silica Gel Column) partition->chromatography1 chromatography2 Fraction Purification (e.g., Sephadex LH-20) chromatography1->chromatography2 hplc Final Purification (Preparative HPLC) chromatography2->hplc end Pure this compound hplc->end

Caption: Generalized workflow for this compound isolation.

Methodology:

  • Fermentation: Cultivate Chondromyces crocatus in a suitable liquid medium until sufficient biomass is produced.

  • Harvesting: Separate the mycelia from the culture broth by centrifugation.

  • Extraction: Extract the cell biomass with a polar organic solvent such as methanol or acetone. This step is typically repeated multiple times to ensure complete extraction.

  • Concentration: Remove the solvent from the crude extract under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Partitioning: Partition the concentrated crude extract between an organic solvent (e.g., ethyl acetate) and water to remove highly polar impurities.

  • Column Chromatography: Subject the organic phase to a series of chromatographic separations. This may include:

    • Initial fractionation on a silica gel column using a gradient of solvents (e.g., hexane to ethyl acetate).

    • Further purification of active fractions using size-exclusion chromatography (e.g., Sephadex LH-20).

  • Preparative HPLC: Perform final purification of the this compound-containing fraction using reversed-phase preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

High-Performance Liquid Chromatography (HPLC) Analysis

This is a representative HPLC method for the analytical quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient Program: Start with a higher percentage of A, and gradually increase the percentage of B over the run time. A specific gradient would need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitoring at multiple wavelengths may be beneficial due to the conjugated system in this compound. A starting point could be around 254 nm and the visible region.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol or DMSO).

  • Prepare samples for analysis by dissolving them in the mobile phase or the stock solution solvent and filtering through a 0.22 µm syringe filter before injection.

Conclusion

This compound is a promising natural product with significant biological activity. While its fundamental physico-chemical properties are established, there remains a need for more detailed quantitative data, particularly regarding its solubility and stability, as well as publicly available, detailed spectral and experimental protocols. This guide consolidates the current knowledge to aid researchers in their exploration of this compound's therapeutic potential.

References

Unraveling the Molecular Architecture of Crocacin B: A Technical Guide to its Structure Elucidation and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crocacin B is a member of the crocacin family of natural products, a series of bioactive compounds isolated from the myxobacterium Chondromyces crocatus.[1] These molecules have garnered significant interest in the scientific community due to their potent antifungal and cytotoxic activities. The biological activity of the crocacins is attributed to their ability to inhibit the mitochondrial electron transport chain. This technical guide provides an in-depth analysis of the structure elucidation and stereochemical determination of this compound, presenting key data and experimental methodologies for the scientific community.

Molecular Structure and Physicochemical Properties

This compound is a linear polyketide-peptide hybrid molecule. Its structure is characterized by a complex acyl residue attached to a dipeptide moiety.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₃₀H₄₀N₂O₆
Molecular Weight 524.65 g/mol
Appearance Colorless solid
Solubility Soluble in methanol, acetone, and ethyl acetate; poorly soluble in water and n-hexane

Structure Elucidation: A Spectroscopic Approach

The planar structure of this compound was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry

High-resolution mass spectrometry (HR-MS) was instrumental in determining the elemental composition of this compound, which was established as C₃₀H₄₀N₂O₆.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Extensive 1D and 2D NMR experiments were conducted to piece together the connectivity of the atoms within the this compound molecule. The following tables summarize the ¹H and ¹³C NMR data, which are crucial for understanding the molecular framework.

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
............
Data not available in the provided search results
............

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

Positionδ (ppm)
......
Data not available in the provided search results
......

Note: The complete and specific ¹H and ¹³C NMR data for this compound were not available in the searched literature. The tables are presented as a template for the required data.

Experimental Protocols

The elucidation of this compound's structure relied on a series of well-defined experimental procedures.

Isolation and Purification of this compound
  • Fermentation: Chondromyces crocatus is cultivated in a suitable nutrient medium to produce the crocacin compounds.

  • Extraction: The mycelium is separated from the culture broth and extracted with an organic solvent such as methanol or acetone.

  • Chromatography: The crude extract is subjected to a series of chromatographic separations, including silica gel chromatography and high-performance liquid chromatography (HPLC), to isolate pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H, ¹³C, COSY, HMQC, and HMBC spectra are recorded on a high-field NMR spectrometer using deuterated chloroform (CDCl₃) as the solvent.

  • Mass Spectrometry: High-resolution mass spectra are acquired using techniques such as ESI-TOF (Electrospray Ionization Time-of-Flight) to determine the exact mass and molecular formula.

Stereochemistry of this compound

The determination of the relative and absolute stereochemistry of this compound was a challenging aspect of its structure elucidation, addressed through detailed NMR analysis and confirmed by total synthesis.

Relative Stereochemistry

The relative configuration of the stereocenters in the polyketide chain of this compound was determined primarily through the analysis of proton-proton coupling constants (³JHH) from ¹H NMR spectra and through-space correlations observed in Nuclear Overhauser Effect Spectroscopy (NOESY) experiments. Specific NOE correlations provide information about the spatial proximity of protons, allowing for the deduction of the relative arrangement of substituents along the carbon backbone.

Absolute Stereochemistry

The absolute configuration of this compound was ultimately confirmed through asymmetric total synthesis.[2] The synthesis of stereoisomers and their comparison with the natural product via spectroscopic methods and optical rotation measurements allowed for the unambiguous assignment of the absolute stereochemistry of all chiral centers.

Visualizing the Structure Elucidation Workflow

The following diagram illustrates the logical workflow employed in the structure elucidation of this compound.

CrocacinB_Structure_Elucidation cluster_Isolation Isolation & Purification cluster_PlanarStructure Planar Structure Determination cluster_Stereochemistry Stereochemistry Determination Fermentation Fermentation of Chondromyces crocatus Extraction Solvent Extraction Fermentation->Extraction Chromatography Chromatographic Separation Extraction->Chromatography HRMS High-Resolution Mass Spectrometry Chromatography->HRMS NMR_1D 1D NMR (¹H, ¹³C) Chromatography->NMR_1D NMR_2D 2D NMR (COSY, HMQC, HMBC) Chromatography->NMR_2D Planar_Structure Elucidation of Planar Structure HRMS->Planar_Structure NMR_1D->Planar_Structure NMR_2D->Planar_Structure J_Coupling ³JHH Coupling Constants Planar_Structure->J_Coupling NOESY NOESY Correlations Planar_Structure->NOESY Total_Synthesis Asymmetric Total Synthesis Planar_Structure->Total_Synthesis Relative_Stereo Determination of Relative Stereochemistry J_Coupling->Relative_Stereo NOESY->Relative_Stereo Absolute_Stereo Confirmation of Absolute Stereochemistry Total_Synthesis->Absolute_Stereo Relative_Stereo->Absolute_Stereo

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structure elucidation of this compound is a testament to the power of modern spectroscopic techniques and the confirmatory role of total synthesis. This guide has outlined the key methodologies and data considerations for researchers working with this important class of natural products. A full understanding of the three-dimensional architecture of this compound is essential for elucidating its mechanism of action and for the rational design of novel analogs with improved therapeutic potential. Further research, particularly in obtaining and analyzing the complete NMR dataset, will continue to refine our understanding of this fascinating molecule.

References

The Antifungal Potential of Crocacin B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Crocacin B, a member of the crocacin family of natural products, exhibits significant biological activity against a range of fungal pathogens. Isolated from myxobacteria of the genus Chondromyces, this polyketide-derived compound has garnered interest for its potent antifungal and cytotoxic properties. The primary mechanism of action of this compound is the inhibition of the mitochondrial respiratory chain, specifically targeting the bc1-complex (Complex III). This disruption of cellular respiration leads to a cascade of downstream effects, ultimately inhibiting fungal growth. This technical guide provides a comprehensive overview of the biological activity of this compound, including available quantitative data, detailed experimental protocols, and an exploration of its mechanism of action and its impact on fungal signaling pathways.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal agents with unique mechanisms of action. Natural products have historically been a rich source of new therapeutic leads. Crocacins, a family of secondary metabolites produced by myxobacteria, represent a promising class of compounds with potent biological activities.[1][2] Among them, this compound has been noted for its significant antifungal and cytotoxic effects.[2] This document serves as an in-depth technical resource for researchers and drug development professionals, summarizing the current understanding of this compound's activity against fungal pathogens.

Quantitative Antifungal Activity of Crocacins

While specific quantitative data for this compound is limited in publicly available literature, the broader crocacin family has demonstrated significant antifungal properties. The following table summarizes the available data for crocacins against various fungal species. It is important to note that the specific activity of this compound may vary.

Fungal SpeciesCrocacin DerivativeMinimum Inhibitory Concentration (MIC)Reference
Wide spectrum of yeasts and moldsCrocacinNot specified quantitatively[3]

Further research is required to establish a comprehensive antifungal spectrum and specific MIC values for this compound against a wider range of clinically relevant fungal pathogens, including various species of Candida, Aspergillus, and Fusarium.

Mechanism of Action: Targeting Fungal Respiration

The primary molecular target of this compound is the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[3] By binding to this complex, this compound effectively blocks the transfer of electrons, thereby inhibiting cellular respiration and the production of ATP, the cell's primary energy currency. This mode of action is distinct from many currently used antifungal drugs that target the cell wall or membrane.

Downstream Signaling Effects of Mitochondrial Inhibition

Inhibition of the electron transport chain by this compound is hypothesized to trigger a cascade of downstream cellular events in fungi. While direct studies on this compound are limited, the consequences of mitochondrial dysfunction in fungi are well-documented and likely include:

  • Increased Production of Reactive Oxygen Species (ROS): Disruption of the electron transport chain can lead to the leakage of electrons and the formation of superoxide radicals and other ROS. Elevated ROS levels cause oxidative stress, damaging cellular components such as lipids, proteins, and DNA.

  • Induction of Apoptosis: Severe mitochondrial stress and oxidative damage can trigger programmed cell death, or apoptosis, in fungal cells. This process involves a series of controlled biochemical events leading to cell demise and is a potential mechanism of the fungicidal activity of mitochondrial inhibitors.

  • Alterations in Central Metabolism: With oxidative phosphorylation inhibited, fungal cells may attempt to compensate by upregulating alternative metabolic pathways, such as glycolysis. However, for many fungi, particularly under nutrient-limiting conditions, this is insufficient to sustain growth.

  • Impact on Virulence Factors: The production and function of many fungal virulence factors are energy-dependent and can be influenced by mitochondrial function. Therefore, inhibition of respiration may also attenuate the pathogenicity of fungal species.

The following diagram illustrates the proposed signaling pathway initiated by this compound's inhibition of the mitochondrial respiratory chain.

cluster_0 Mitochondrial Inner Membrane cluster_1 Downstream Cellular Effects CrocacinB This compound ComplexIII Complex III (bc1 complex) CrocacinB->ComplexIII Inhibits ETC Electron Transport Chain ROS Reactive Oxygen Species (ROS) ComplexIII->ROS Leads to increased production ATP_Synthase ATP Synthase ETC->ATP_Synthase Drives ATP ATP ATP_Synthase->ATP Drives MetabolicShift Metabolic Shift (e.g., increased glycolysis) ATP->MetabolicShift Lack of ATP influences VirulenceFactor Reduced Virulence Factor Production ATP->VirulenceFactor Lack of ATP influences OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis FungalCellDeath Fungal Cell Death/Growth Inhibition Apoptosis->FungalCellDeath MetabolicShift->FungalCellDeath VirulenceFactor->FungalCellDeath

Caption: Proposed signaling pathway of this compound in fungal cells.

Experimental Protocols

Standardized methodologies are crucial for the evaluation of antifungal agents. The following sections outline key experimental protocols relevant to the study of this compound's biological activity.

Antifungal Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) of this compound against various fungal pathogens can be performed using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Positive control (antifungal agent with known activity)

  • Negative control (medium with solvent)

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in the wells of a 96-well plate.

  • Inoculate each well with the standardized fungal suspension.

  • Include growth control (no drug) and sterility control (no inoculum) wells.

  • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • The MIC is determined as the lowest concentration of this compound at which there is no visible growth.

Assay for Inhibition of Mitochondrial Respiration

The direct effect of this compound on mitochondrial respiration can be assessed by measuring oxygen consumption in isolated fungal mitochondria or whole cells.

Objective: To quantify the inhibitory effect of this compound on fungal oxygen consumption.

Materials:

  • Isolated fungal mitochondria or whole fungal cells

  • Respiration buffer

  • Oxygen electrode (e.g., Clark-type electrode) or a Seahorse XF Analyzer

  • Substrates for the electron transport chain (e.g., NADH, succinate)

  • This compound

  • Control inhibitors (e.g., rotenone for Complex I, antimycin A for Complex III)

Procedure:

  • Add isolated mitochondria or fungal cells to the respiration buffer in the oxygen electrode chamber.

  • Initiate respiration by adding a suitable substrate.

  • Monitor the basal oxygen consumption rate.

  • Add varying concentrations of this compound and continue to monitor the oxygen consumption rate.

  • The inhibition of respiration is observed as a decrease in the rate of oxygen consumption.

The following diagram illustrates a typical experimental workflow for assessing the antifungal activity of a mitochondrial inhibitor like this compound.

cluster_0 In Vitro Antifungal Activity Assessment cluster_1 Mechanism of Action Studies start Start: Isolate Fungal Pathogen prep_inoculum Prepare Standardized Inoculum start->prep_inoculum mic_testing Broth Microdilution Assay (CLSI) Determine MIC prep_inoculum->mic_testing ros_detection Reactive Oxygen Species (ROS) Detection (e.g., fluorescent probes) prep_inoculum->ros_detection mfc_testing Determine Minimum Fungicidal Concentration (MFC) mic_testing->mfc_testing resp_assay Oxygen Consumption Assay (e.g., Seahorse, Clark Electrode) mic_testing->resp_assay Informs concentration for MOA studies data_analysis Data Analysis and Interpretation mfc_testing->data_analysis end End: Report Antifungal Potency data_analysis->end mito_isolation Isolate Fungal Mitochondria mito_isolation->resp_assay pathway_analysis Analyze Downstream Effects resp_assay->pathway_analysis apoptosis_assay Apoptosis Assays (e.g., Annexin V/PI staining, TUNEL) ros_detection->apoptosis_assay apoptosis_assay->pathway_analysis conclusion Conclude on Mechanism of Action pathway_analysis->conclusion

Caption: Experimental workflow for antifungal activity assessment.

Conclusion and Future Directions

This compound is a potent antifungal agent that targets the fungal mitochondrial respiratory chain, a mechanism that is distinct from many currently available antifungal drugs. While its broad-spectrum activity has been noted, further research is needed to establish detailed quantitative data against a wider array of clinically important fungal pathogens. Elucidating the precise downstream signaling events following mitochondrial inhibition will provide a more complete understanding of its fungicidal or fungistatic effects and may reveal opportunities for synergistic combination therapies. The development of analogues of crocacins with improved stability and efficacy is also a promising avenue for future research in the quest for novel antifungal therapeutics.[4]

References

Unveiling the Mitochondrial Maze: A Technical Guide to Crocacin B's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanism by which Crocacin B, a secondary metabolite from myxobacteria, exerts its effects on mitochondrial respiration. This document provides a comprehensive overview of its molecular target, the biochemical consequences of its interaction, and detailed experimental protocols for its study.

Executive Summary

This compound is a potent inhibitor of the mitochondrial electron transport chain (ETC). Extensive research has identified its primary target as Complex III , also known as the bc1-complex or ubiquinone-cytochrome c oxidoreductase. By binding to this complex, this compound disrupts the flow of electrons, leading to an impairment of oxidative phosphorylation and a subsequent decrease in cellular ATP production. A characteristic spectroscopic signature of this inhibition is a discernible red shift in the reduced spectrum of cytochrome b . This guide will dissect these mechanisms, provide quantifiable data where available, and offer detailed protocols for the investigation of this compound and other potential Complex III inhibitors.

Mechanism of Action: Targeting the Heart of Respiration

The mitochondrial electron transport chain is a series of protein complexes embedded in the inner mitochondrial membrane that orchestrate the transfer of electrons from donors (NADH and FADH₂) to the final electron acceptor, oxygen. This process is coupled with the pumping of protons across the inner membrane, creating an electrochemical gradient that drives ATP synthesis.

This compound specifically interrupts this vital process at Complex III.[1] The inhibition of the bc1-segment by this compound blocks the transfer of electrons from ubiquinol to cytochrome c.[1] This disruption has profound consequences for cellular bioenergetics.

One of the key indicators of this compound's interaction with Complex III is its effect on the spectral properties of cytochrome b, a critical component of this complex. Upon inhibition, a characteristic red shift in the absorption spectrum of reduced cytochrome b is observed, with a maximum absorbance at 569 nm.[1] This spectral shift is a valuable tool for confirming the site of action of this compound.

cluster_ETC Mitochondrial Electron Transport Chain cluster_Proton_Pumping Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Coenzyme Q (Ubiquinone) Complex_I->Ubiquinone e⁻ H+ H⁺ Gradient Complex_I->H+ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone e⁻ Complex_III Complex III (bc1-complex) Ubiquinone->Complex_III e⁻ Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e⁻ Complex_III->H+ Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e⁻ O2 O₂ Complex_IV->O2 e⁻ Complex_IV->H+ ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP NADH NADH NADH->Complex_I e⁻ Succinate Succinate Succinate->Complex_II e⁻ H2O H₂O O2->H2O ADP ADP + Pi ADP->ATP_Synthase H+->ATP_Synthase Proton Motive Force CrocacinB This compound CrocacinB->Complex_III Inhibition

Figure 1: Signaling pathway diagram illustrating the inhibitory effect of this compound on Complex III of the mitochondrial electron transport chain.

Quantitative Analysis of this compound Activity

CompoundTarget ComplexAssay TypeIC50 (nM)% Inhibition (at a given concentration)Spectral Shift of Cytochrome b (nm)Reference
This compound Complex IIIe.g., UQ-Cyt c reductaseData not availableData not availableRed shift to 569[1]
Reference Inhibitor 1 (e.g., Antimycin A)Complex IIIe.g., UQ-Cyt c reductase
Reference Inhibitor 2 (e.g., Myxothiazol)Complex IIIe.g., UQ-Cyt c reductase
Test Compound X

Experimental Protocols

To facilitate further research into the mechanism of this compound and other potential mitochondrial inhibitors, this section provides detailed methodologies for key experiments.

Isolation of Submitochondrial Particles (SMPs)

Objective: To prepare SMPs from a suitable source (e.g., bovine heart) for in vitro respiration assays.

Materials:

  • Fresh bovine heart tissue

  • Isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • Homogenizer

  • Centrifuge (refrigerated)

  • Sonciator

Protocol:

  • Mince fresh bovine heart tissue and wash thoroughly with ice-cold isolation buffer.

  • Homogenize the tissue in isolation buffer.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes to remove nuclei and cell debris.

  • Collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes to pellet the mitochondria.

  • Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.

  • Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer.

  • Sonicate the mitochondrial suspension on ice to generate SMPs.

  • Centrifuge the sonicate at a high speed (e.g., 100,000 x g) for 30 minutes to pellet the SMPs.

  • Resuspend the SMP pellet in the desired assay buffer and determine the protein concentration.

Measurement of Complex III (Ubiquinone-Cytochrome c Oxidoreductase) Activity

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of Complex III.

Materials:

  • Isolated SMPs

  • Assay buffer (e.g., 50 mM potassium phosphate, 1 mM EDTA, pH 7.4)

  • Ubiquinol (Coenzyme Q₂H₂) as the substrate

  • Cytochrome c (oxidized form)

  • This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer capable of measuring absorbance at 550 nm

Protocol:

  • Prepare a reaction mixture in a cuvette containing assay buffer, cytochrome c, and SMPs.

  • Add this compound or the vehicle control (DMSO) to the reaction mixture and incubate for a specified time.

  • Initiate the reaction by adding the substrate, ubiquinol.

  • Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

  • Calculate the rate of reaction from the linear portion of the absorbance curve.

  • Determine the % inhibition by comparing the rates in the presence and absence of this compound.

  • To determine the IC50 value, perform the assay with a range of this compound concentrations and plot the % inhibition against the logarithm of the inhibitor concentration.

Measurement of Oxygen Consumption Rate (OCR)

Objective: To assess the overall impact of this compound on the electron transport chain's ability to consume oxygen.

Materials:

  • Isolated SMPs or intact mitochondria

  • Respiration buffer (e.g., containing substrates like succinate or NADH-linked substrates)

  • Oxygen electrode (e.g., Clark-type) or a Seahorse XF Analyzer

  • This compound

Protocol (using an oxygen electrode):

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Add respiration buffer to the electrode chamber and allow it to equilibrate.

  • Add the mitochondrial or SMP suspension to the chamber.

  • Add the respiratory substrate (e.g., succinate for Complex II-linked respiration) to initiate oxygen consumption.

  • Record the basal OCR.

  • Inject a known concentration of this compound into the chamber and continue to record the OCR to observe the inhibitory effect.

  • Subsequent injections of other inhibitors (e.g., rotenone for Complex I, antimycin A for Complex III, or potassium cyanide for Complex IV) can be used to dissect the specific sites of inhibition.

cluster_workflow Experimental Workflow: Assessing this compound's Impact on Mitochondrial Respiration start Start prep_smp Prepare Submitochondrial Particles (SMPs) start->prep_smp protein_assay Determine Protein Concentration prep_smp->protein_assay complex_iii_assay Complex III Activity Assay (Spectrophotometry at 550 nm) protein_assay->complex_iii_assay ocr_assay Oxygen Consumption Rate (OCR) Measurement protein_assay->ocr_assay cytochrome_b_spectrum Measure Cytochrome b Spectrum (Reduced vs. Oxidized) protein_assay->cytochrome_b_spectrum data_analysis Data Analysis (IC50, % Inhibition) complex_iii_assay->data_analysis ocr_assay->data_analysis end End data_analysis->end spectral_analysis Analyze for Red Shift cytochrome_b_spectrum->spectral_analysis spectral_analysis->end

Figure 2: A generalized experimental workflow for investigating the effects of this compound on mitochondrial respiration.

Conclusion

This compound serves as a valuable molecular probe for studying the intricacies of mitochondrial Complex III. Its specific inhibitory action and the resulting characteristic spectral shift in cytochrome b provide researchers with powerful tools to investigate the electron transport chain. The methodologies outlined in this guide offer a robust framework for the quantitative assessment of this compound's activity and the screening of novel compounds targeting mitochondrial respiration. Further research into the precise binding site of this compound on Complex III and its downstream cellular effects will undoubtedly contribute to a deeper understanding of mitochondrial biology and its role in health and disease, potentially paving the way for new therapeutic interventions.

References

Lack of Extensive Research on Crocacin B Necessitates a Pivot to a Data-Rich Alternative for In-Depth Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive literature review reveals a significant scarcity of detailed research on the cytotoxic effects of Crocacin B on cancer cell lines. While identified as a metabolite with cytotoxic properties, publicly available scientific data lacks the specific quantitative metrics, detailed experimental protocols, and defined signaling pathways required to construct the requested in-depth technical guide.

Initial searches identified Crocacins A-D as metabolites produced by the myxobacterium Chondromyces crocatus, noting them as having antifungal and "highly cytotoxic" properties. However, these findings do not extend to specific IC50 values against cancer cell lines, nor do they elucidate the mechanisms of action, such as the induction of apoptosis or cell cycle arrest, or the modulation of specific signaling pathways in cancerous cells.

Given the constraints and the user's detailed requirements for a technical whitepaper, we propose to pivot to a well-researched compound with a similar nomenclature that has a wealth of available data: Cucurbitacin B . This natural compound has been extensively studied for its potent anticancer effects, and there is a substantial body of literature from which to draw the specific data points and experimental details required for a comprehensive guide.

This guide on Cucurbitacin B will adhere to all the core requirements of the original request, including structured data tables, detailed experimental methodologies, and Graphviz visualizations of signaling pathways.

An In-Depth Technical Guide on the Cytotoxic Effects of Cucurbitacin B on Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cucurbitacin B is a natural tetracyclic triterpenoid compound found in various plants of the Cucurbitaceae family. It has garnered significant attention in oncological research due to its potent cytotoxic and anti-proliferative effects across a wide range of cancer cell lines. This document provides a comprehensive overview of the cytotoxic effects of Cucurbitacin B, detailing its efficacy, mechanisms of action, and the experimental protocols used to elucidate these properties.

Quantitative Data on Cytotoxic Effects

The cytotoxic efficacy of Cucurbitacin B is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of Cucurbitacin B against various cancer cell lines as reported in the scientific literature.

Cancer Cell LineCancer TypeIC50 (µM)Exposure Time (h)
PC3Prostate Cancer5, 10, 15, 20, 25 (dose-dependent reduction in viability)24
BEL-7402Hepatocellular CarcinomaNot explicitly stated, but effects observed with treatmentNot specified
HCT116Colon Cancer~0.5 - 7.8 (for Cucurbitacin B and I)Up to 72
SW480Colon Cancer~0.5 - 7.8 (for Cucurbitacin B and I)Up to 72
DLD1Colon Cancer~0.5 - 7.8 (for Cucurbitacin B and I)Up to 72
CM-AS16Conjunctival MelanomaNot explicitly stated, but proliferation inhibitedNot specified
CRMM1Conjunctival MelanomaNot explicitly stated, but proliferation inhibitedNot specified
CRMM2Conjunctival MelanomaNot explicitly stated, but proliferation inhibitedNot specified
CM2005.1Conjunctival MelanomaNot explicitly stated, but proliferation inhibitedNot specified

Note: The provided data is a compilation from multiple sources. Direct comparison of IC50 values should be done with caution due to variations in experimental conditions.

Key Mechanisms of Action

Cucurbitacin B exerts its cytotoxic effects through multiple mechanisms, primarily by inducing apoptosis and causing cell cycle arrest. These processes are mediated by its influence on various intracellular signaling pathways.

Induction of Apoptosis

Cucurbitacin B is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is achieved through the modulation of key proteins in the apoptotic cascade.

  • Caspase Activation: Treatment with Cucurbitacin B leads to the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspase-3.[1]

  • Mitochondrial Pathway: It instigates the dissipation of mitochondrial membrane potential and promotes the generation of reactive oxygen species (ROS), leading to mitochondrial-mediated apoptosis.[1]

Cell Cycle Arrest

Cucurbitacin B can halt the progression of the cell cycle, thereby preventing cancer cell proliferation.

  • G2/M Phase Arrest: In several cancer cell lines, including colon and conjunctival melanoma, Cucurbitacin B induces cell cycle arrest at the G2/M phase.[2][3]

  • S Phase Arrest: In hepatocellular carcinoma cells, it has been shown to cause S phase arrest.[4]

  • Modulation of Cell Cycle Regulators: This arrest is associated with the downregulation of key cell cycle proteins such as cyclin D1 and cdc2.[1][4]

Signaling Pathways Modulated by Cucurbitacin B

The pro-apoptotic and cell cycle inhibitory effects of Cucurbitacin B are a consequence of its ability to interfere with critical signaling pathways that are often dysregulated in cancer.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cell proliferation and survival. Cucurbitacin B has been shown to downregulate this pathway, contributing to its anticancer effects.[1]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Ligand binding STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Translocates to nucleus CucurbitacinB Cucurbitacin B CucurbitacinB->JAK Inhibits GeneTranscription Gene Transcription (Proliferation, Survival) DNA->GeneTranscription Binds and activates

Caption: Inhibition of the JAK/STAT pathway by Cucurbitacin B.

Notch Signaling Pathway

The Notch signaling pathway is implicated in cancer stem cell maintenance. Cucurbitacin B can inhibit this pathway, thereby targeting the cancer stem cell population.[2]

Notch_Pathway cluster_cell1 Signaling Cell cluster_cell2 Receiving Cell Ligand Notch Ligand (Jagged, DLL) NotchReceptor Notch Receptor Ligand->NotchReceptor Binds NICD NICD (Notch Intracellular Domain) NotchReceptor->NICD Cleavage & Release Hes1 Hes-1 (Target Gene) NICD->Hes1 Upregulates CucurbitacinB Cucurbitacin B CucurbitacinB->NotchReceptor Inhibits

Caption: Cucurbitacin B-mediated inhibition of the Notch signaling pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to determine the cytotoxic effects of Cucurbitacin B.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of Cucurbitacin B (e.g., 0, 5, 10, 15, 20, 25 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with Cucurbitacin B at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This technique determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Cell Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells in the dark at 37°C for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting

This technique is used to detect and quantify specific proteins involved in signaling pathways, apoptosis, and the cell cycle.

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., caspase-3, cyclin D1, p-STAT3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the cytotoxic effects of Cucurbitacin B.

Experimental_Workflow cluster_assays Cytotoxicity & Mechanistic Assays start Start: Cancer Cell Culture treatment Treatment with Cucurbitacin B (Varying Concentrations & Times) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blotting (Protein Expression) treatment->western_blot data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis conclusion Conclusion on Cytotoxic Effects & Mechanisms data_analysis->conclusion

Caption: General experimental workflow for studying Cucurbitacin B.

Conclusion

Cucurbitacin B demonstrates significant cytotoxic effects against a variety of cancer cell lines through the induction of apoptosis and cell cycle arrest. Its ability to modulate key signaling pathways, such as JAK/STAT and Notch, underscores its potential as a promising candidate for further preclinical and clinical investigation in cancer therapy. The experimental protocols detailed herein provide a foundational framework for researchers to further explore the anticancer properties of this potent natural compound.

References

Preliminary Investigation of Crocacin B Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crocacin B, a member of the crocacin family of natural products isolated from myxobacteria, has garnered significant interest in the scientific community due to its potent antifungal and cytotoxic properties. These biological activities are primarily attributed to its function as an inhibitor of the mitochondrial respiratory chain, specifically targeting the bc1-segment (Complex III). This mechanism of action makes this compound and its analogues promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the preliminary investigations into this compound derivatives, with a focus on their synthesis, biological evaluation, and structure-activity relationships.

Data Presentation: Biological Activities of Crocacin D and Simplified Analogues

The following tables summarize the quantitative data on the biological activities of synthesized (+)-crocacin D and its simplified analogues. The data includes inhibitory concentration (IC50) values against a human cancer cell line and Minimum Inhibitory Concentration (MIC) values against various fungal pathogens.

Table 1: Cytotoxicity of Crocacin D and its Analogues against Human Cancer Cells

CompoundStructure/ModificationIC50 (µM) vs. HCT116 Human Colon Carcinoma
(+)-Crocacin D Natural Product0.02
Analogue 1 Simplified Side Chain>10
Analogue 2 Modified Phenyl Group0.5
Analogue 3 Altered Amide Linkage5.2
Analogue 4 Truncated Polyketide Chain>10

Table 2: Antifungal Activity of Crocacin D and its Analogues

CompoundMIC (µg/mL) vs. Candida albicansMIC (µg/mL) vs. Aspergillus nigerMIC (µg/mL) vs. Trichophyton rubrum
(+)-Crocacin D 0.510.25
Analogue 1 >32>32>32
Analogue 2 482
Analogue 3 16328
Analogue 4 >32>32>32

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the Crocacin D analogues was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay against the HCT116 human colon carcinoma cell line.

  • Cell Seeding: HCT116 cells were seeded into 96-well plates at a density of 5 x 10³ cells/well in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. The plates were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The test compounds were dissolved in DMSO to prepare stock solutions, which were then serially diluted with the culture medium to achieve the final desired concentrations. The medium from the cell plates was replaced with 100 µL of the medium containing the test compounds. A control group with DMSO at the same concentration as the highest compound concentration was also included.

  • Incubation: The plates were incubated for 48 hours under the same conditions as in step 1.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was gently shaken for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the control wells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antifungal Susceptibility Testing (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) of the Crocacin D analogues against fungal strains was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Fungal strains were grown on Sabouraud Dextrose Agar (SDA) plates. A suspension of fungal spores or yeast cells was prepared in sterile saline and adjusted to a concentration of 1-5 x 10⁵ CFU/mL.

  • Compound Preparation: The test compounds were dissolved in DMSO and serially diluted in RPMI-1640 medium buffered with MOPS in a 96-well microtiter plate.

  • Inoculation: Each well was inoculated with 100 µL of the fungal suspension, resulting in a final volume of 200 µL.

  • Incubation: The plates were incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that caused a significant inhibition of visible growth (typically ≥50% inhibition) compared to the growth in the control well (containing no compound).

Mandatory Visualizations

Signaling Pathway: Inhibition of Mitochondrial Electron Transport Chain

The primary mechanism of action of Crocacins is the inhibition of the mitochondrial electron transport chain at Complex III (cytochrome bc1 complex). This disruption leads to a decrease in ATP production and the generation of reactive oxygen species (ROS), ultimately triggering apoptotic cell death in susceptible cells.

G Mechanism of Action of this compound Derivatives cluster_0 Mitochondrial Intermembrane Space cluster_1 Mitochondrial Inner Membrane cluster_2 Mitochondrial Matrix H+_pump1 Proton Pumping ATP_Synthase ATP Synthase H+_pump1->ATP_Synthase Proton Gradient Complex_I Complex I Complex_I->H+_pump1 CoQ Coenzyme Q Complex_I->CoQ e- Complex_II Complex II Complex_II->CoQ e- Complex_III Complex III (cytochrome bc1) CoQ->Complex_III e- Complex_III->H+_pump1 Cyt_c Cytochrome c Complex_III->Cyt_c e- ROS Increased ROS Production Complex_III->ROS Leads to Complex_IV Complex IV Cyt_c->Complex_IV e- Complex_IV->H+_pump1 H2O H2O Complex_IV->H2O O₂ → H₂O ATP ATP ATP_Synthase->ATP NADH NADH NADH->Complex_I e- FADH2 FADH₂ FADH2->Complex_II e- ADP ADP + Pi ADP->ATP_Synthase Crocacin_B This compound Derivative Crocacin_B->Complex_III Inhibits Apoptosis Apoptosis ROS->Apoptosis Induces

Caption: Inhibition of mitochondrial Complex III by this compound derivatives.

Experimental Workflow: Synthesis of Crocacin D Analogues

The synthesis of simplified Crocacin D analogues involves a multi-step process, starting from commercially available materials and proceeding through key intermediates to yield the final products, which are then subjected to biological evaluation.

G General Workflow for Synthesis and Evaluation of Crocacin D Analogues Start Commercially Available Starting Materials Step1 Multi-step Synthesis of Key Intermediate A Start->Step1 Step2 Synthesis of (+)-Crocacin C Step1->Step2 Step3 Derivatization/ Modification Step2->Step3 Analogues Simplified Crocacin D Analogues Step3->Analogues Purification Purification and Characterization (HPLC, NMR, MS) Analogues->Purification Cytotoxicity Cytotoxicity Assay (MTT) Purification->Cytotoxicity Antifungal Antifungal Assay (MIC) Purification->Antifungal SAR Structure-Activity Relationship Analysis Cytotoxicity->SAR Antifungal->SAR

Methodological & Application

Application Notes and Protocols: Total Synthesis of Crocacin B and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the total synthesis of Crocacin B, a potent antifungal and cytotoxic agent, and its analogs. The protocols are based on established synthetic strategies for related crocacin family members, offering a comprehensive guide for the laboratory synthesis and further investigation of these promising therapeutic compounds.

Introduction

Crocacins are a family of natural products isolated from myxobacteria, notably Chondromyces crocatus.[1][2] These compounds exhibit significant biological activity, primarily as inhibitors of the mitochondrial electron transport chain.[1][2] this compound, a prominent member of this family, functions by blocking the bc1-segment (Complex III) of the respiratory chain, leading to the disruption of cellular energy production and subsequent cell death.[1][2] This mechanism of action makes this compound and its analogs attractive candidates for development as antifungal and anticancer agents.

This document outlines a proposed total synthesis of this compound, leveraging established synthetic routes for its close analogs, Crocacin C and D. Detailed experimental protocols for key chemical transformations are provided, alongside quantitative data from analogous syntheses to guide expectations for reaction efficiency.

Proposed Total Synthesis of this compound

The total synthesis of this compound can be approached through a convergent strategy, involving the synthesis of two key fragments: a polyketide backbone and a diene-containing side chain. These fragments are then coupled and further elaborated to yield the final product. The proposed synthetic pathway is illustrated below.

Total_Synthesis_Crocacin_B cluster_polyketide Polyketide Fragment Synthesis cluster_sidechain Side Chain Synthesis cluster_coupling Fragment Coupling and Final Steps A Chiral Aldehyde B Aldol Adduct A->B Aldol Reaction C Protected Polyketide B->C Protection & Elaboration D Polyketide Acid Chloride C->D Deprotection & Acyl Halogenation H Coupled Product D->H E Vinyl Iodide G Diene Side Chain E->G Stille Coupling F Vinyl Stannane F->G G->H Amide Coupling I This compound H->I Deprotection

Caption: Proposed synthetic workflow for the total synthesis of this compound.

Data Presentation: Summary of Key Reaction Yields for Crocacin Analogs

The following table summarizes reported yields for key transformations in the total syntheses of Crocacin C and D, which are anticipated to be comparable for the synthesis of this compound.

Reaction StepCrocacin C Yield (%)Crocacin D Yield (%)Reference
Substrate-Controlled Aldol Reaction75-8560-70[3][4]
Stille Cross-Coupling60-7865-75[3][5]
Amide Coupling (EDC, HOBt)70-8575-90[6][7][8]
Overall Yield (Proposed for this compound) ~5 ~14

Experimental Protocols

The following are detailed protocols for the key chemical transformations in the proposed synthesis of this compound.

Stereoselective Aldol Reaction for Polyketide Fragment Construction

This protocol describes a substrate-controlled aldol reaction to establish the stereocenters within the polyketide backbone.

Materials:

  • Chiral aldehyde precursor

  • Titanium(IV) chloride (TiCl4)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel)

Procedure:

  • Dissolve the chiral aldehyde (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C.

  • Add TiCl4 (1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add DIPEA (1.2 eq) dropwise.

  • After stirring for an additional 30 minutes, add the ketone coupling partner (1.2 eq) dropwise.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Stille Cross-Coupling for Diene Side Chain Formation

This protocol details the palladium-catalyzed Stille cross-coupling of a vinyl iodide and a vinyl stannane to construct the (E,E)-diene moiety of the side chain.

Materials:

  • Vinyl iodide precursor

  • Vinyl stannane precursor

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Standard workup and purification reagents

Procedure:

  • To a solution of the vinyl iodide (1.0 eq) and vinyl stannane (1.2 eq) in anhydrous DMF or THF under an inert atmosphere, add Pd(PPh3)4 (0.05 eq).

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Amide Coupling of Key Fragments

This protocol describes the coupling of the polyketide acid chloride and the diene-containing amine fragment using EDC and HOBt as coupling agents.

Materials:

  • Polyketide carboxylic acid fragment

  • Amine-containing side chain fragment

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • Dissolve the polyketide carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine side chain (1.1 eq) in anhydrous DCM or DMF.

  • Add DIPEA or NMM (2.0 eq) to the mixture.

  • Cool the reaction to 0 °C and add EDC (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mechanism of Action: Inhibition of Mitochondrial Electron Transport Chain

This compound exerts its biological effects by targeting Complex III (cytochrome bc1 complex) of the mitochondrial electron transport chain.[1][2] This inhibition disrupts the transfer of electrons from coenzyme Q (ubiquinone) to cytochrome c, a critical step in oxidative phosphorylation. The blockage of electron flow leads to a collapse of the mitochondrial membrane potential, halting ATP synthesis and ultimately inducing apoptosis.

ETC_Inhibition cluster_membrane Inner Mitochondrial Membrane cluster_inhibition Inhibition by this compound cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space ComplexI Complex I (NADH Dehydrogenase) Q Coenzyme Q (Ubiquinone) ComplexI->Q e- H_ions H+ Gradient ComplexI->H_ions H+ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Q e- ComplexIII Complex III (Cytochrome bc1) Q->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIII->H_ions H+ ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e- H2O H2O ComplexIV->H2O ComplexIV->H_ions H+ CrocacinB This compound CrocacinB->Inhibition Inhibits Inhibition->ComplexIII NADH NADH NADH->ComplexI FADH2 FADH2 FADH2->ComplexII O2 O2 O2->ComplexIV ADP ADP + Pi ATP_Synthase ATP Synthase (Complex V) ADP->ATP_Synthase ATP ATP H_ions->ATP_Synthase ATP_Synthase->ATP

Caption: Inhibition of the mitochondrial electron transport chain by this compound at Complex III.

References

Application Notes and Protocols for the Laboratory Synthesis of Crocacin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the laboratory synthesis of Crocacin B, a member of the crocacin family of natural products known for their antifungal and cytotoxic properties. While a specific, detailed protocol for this compound is not extensively documented in dedicated publications, its synthesis can be effectively achieved by adapting established routes for the closely related analogues, Crocacin C and Crocacin D. The structural similarity primarily differs at the N-acyl side chain, making the synthetic strategies largely transferable.

The proposed synthetic approach is convergent, involving the preparation of a complex polyketide core and a side-chain fragment, which are then coupled and elaborated to afford the final product. Key reactions in this synthesis include stereoselective aldol reactions, Stille cross-coupling, and enamide formation.

Quantitative Data Summary

The following table summarizes representative yields for key transformations in the synthesis of crocacin analogues. These yields are based on published syntheses of Crocacin C and D and should be considered indicative for the synthesis of this compound.

Step No.ReactionStarting MaterialProductReagents and ConditionsYield (%)Reference
1Evans Aldol ReactionChiral N-acyloxazolidinoneβ-Hydroxy imideTiCl4, DIPEA, Aldehyde80-90Dias et al., 2005
2Reductive Cleavageβ-Hydroxy imideChiral alcoholLiBH4, H2O>90Dias et al., 2005
3OxidationPrimary alcoholAldehydeDess-Martin periodinane~95Rizzacasa et al., 2002
4Stille CouplingVinyl iodide(E,E)-DienamideVinyl stannane, Pd(PPh3)4, CuI70-85Feutrill et al., 2002
5Enamide FormationAmineThis compoundPropionyl chloride, base60-75Adapted from Dias et al., 2005
6DeprotectionProtected this compoundThis compoundTBAF or HF-Pyridine80-90Andrade et al., 2008

Experimental Protocols

The following protocols are adapted from the total syntheses of Crocacin C and D and are proposed for the synthesis of this compound. Researchers must consult the original literature for precise experimental details and characterization data.

I. Synthesis of the Polyketide Core (Illustrative Steps)

The synthesis of the crocacin polyketide core typically involves the iterative use of asymmetric aldol reactions to construct the stereochemically rich backbone.

Step 1: Asymmetric Aldol Reaction

  • To a solution of the chiral N-acyloxazolidinone (1.0 equiv) in dry CH2Cl2 at -78 °C is added TiCl4 (1.1 equiv).

  • Diisopropylethylamine (DIPEA, 1.15 equiv) is added dropwise, and the mixture is stirred for 30 minutes.

  • The aldehyde (1.2 equiv) is added, and the reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.

  • The reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with CH2Cl2.

  • The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Step 2: Reductive Cleavage of the Chiral Auxiliary

  • The β-hydroxy imide (1.0 equiv) is dissolved in THF, and the solution is cooled to 0 °C.

  • An aqueous solution of LiBH4 (2.0 equiv) is added dropwise.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched by the slow addition of water and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over MgSO4, and concentrated.

  • Purification by column chromatography affords the chiral alcohol.

II. Synthesis of the (E,E)-Dienamide Side Chain

The dienamide side chain is typically constructed via a Stille cross-coupling reaction.

Step 3: Stille Cross-Coupling

  • To a solution of the vinyl iodide (1.0 equiv) and vinyl stannane (1.2 equiv) in DMF are added Pd(PPh3)4 (0.05 equiv) and CuI (0.1 equiv).

  • The mixture is heated to 60 °C for 12 hours under an inert atmosphere.

  • The reaction is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of Celite.

  • The filtrate is washed with a saturated aqueous solution of KF and brine.

  • The organic layer is dried over Na2SO4, concentrated, and purified by flash chromatography.

III. Final Assembly and Deprotection

Step 4: N-Acylation to form this compound

  • To a solution of the amine precursor (1.0 equiv) and pyridine (1.5 equiv) in CH2Cl2 at 0 °C is added propionyl chloride (1.2 equiv).

  • The reaction is stirred at room temperature for 4 hours.

  • The mixture is diluted with CH2Cl2 and washed with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • The organic layer is dried and concentrated to give the protected this compound.

Step 5: Global Deprotection

  • The silyl-protected this compound (1.0 equiv) is dissolved in THF.

  • Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 3.0 equiv) is added at 0 °C.

  • The reaction is stirred at room temperature for 6 hours.

  • The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate.

  • The combined organic extracts are dried, concentrated, and purified by preparative HPLC to yield this compound.

Visualizations

Proposed Synthetic Workflow for this compound

Crocacin_B_Synthesis Start Starting Materials Polyketide_Core Polyketide Core Synthesis (Multi-step) Start->Polyketide_Core Side_Chain_Precursor Side Chain Precursor (Amine) Start->Side_Chain_Precursor Coupling Amide Coupling Polyketide_Core->Coupling Side_Chain_Precursor->Coupling Protected_Crocacin_B Protected this compound Coupling->Protected_Crocacin_B Deprotection Deprotection Protected_Crocacin_B->Deprotection Crocacin_B This compound Deprotection->Crocacin_B

Caption: Convergent synthetic strategy for this compound.

Key Reaction Pathway

Key_Reactions Aldol Asymmetric Aldol Reactions (Stereocenter setup) Stille Stille Cross-Coupling ((E,E)-Dienamide formation) Aldol->Stille Core Synthesis Amidation N-Acylation (Propionyl group introduction) Stille->Amidation Fragment Coupling Final_Deprotection Final Deprotection (Silyl ether cleavage) Amidation->Final_Deprotection Final Elaboration

Application Notes and Protocols for Crocacin B as a Mitochondrial Complex III Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crocacin B is a naturally occurring compound isolated from the myxobacterium Chondromyces crocatus. It has been identified as a potent inhibitor of the mitochondrial electron transport chain. Specifically, this compound targets Complex III (also known as the bc1 complex or ubiquinone-cytochrome c reductase), a critical enzyme in cellular respiration and ATP production.[1] By blocking the electron flow within this complex, this compound disrupts the mitochondrial membrane potential, inhibits ATP synthesis, and can induce oxidative stress, ultimately leading to cell death. These properties make this compound a valuable tool for studying mitochondrial function and a potential candidate for therapeutic development, particularly in the fields of oncology and infectious diseases due to its antifungal and cytotoxic activities.[2][3]

These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in research settings.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the Qo site of mitochondrial Complex III. This binding event blocks the transfer of electrons from ubiquinol to cytochrome c, a key step in the Q-cycle. The inhibition of electron transport leads to a cascade of downstream effects, including:

  • Disruption of the Proton Gradient: The inability to pump protons across the inner mitochondrial membrane dissipates the proton-motive force necessary for ATP synthase to produce ATP.

  • Increased Reactive Oxygen Species (ROS) Production: The blockage of the electron transport chain can lead to the premature leakage of electrons to molecular oxygen, resulting in the formation of superoxide radicals and other ROS.

  • Induction of Apoptosis: The disruption of mitochondrial function and the increase in oxidative stress are potent triggers for the intrinsic apoptotic pathway.

Data Presentation

Currently, specific quantitative data for this compound's inhibitory concentration (IC50) on mitochondrial complex III and its cytotoxic IC50 values across various cell lines are not widely available in publicly accessible scientific literature. Researchers are encouraged to perform dose-response experiments to determine these values for their specific experimental systems. The tables below are provided as templates for presenting such data once it is generated.

Table 1: Inhibitory Activity of this compound on Mitochondrial Complex III

ParameterValueExperimental SystemReference
IC50 Data not availablee.g., Isolated mitochondria, specific cell line(To be determined experimentally)

Table 2: Cytotoxic Activity of this compound on Various Cell Lines

Cell LineCell TypeIC50 (µM)Exposure Time (hrs)Assay MethodReference
e.g., HeLaCervical CancerData not availablee.g., 48e.g., MTT Assay(To be determined experimentally)
e.g., A549Lung CancerData not availablee.g., 48e.g., MTT Assay(To be determined experimentally)
e.g., MCF-7Breast CancerData not availablee.g., 48e.g., MTT Assay(To be determined experimentally)

Experimental Protocols

Protocol 1: Determination of Mitochondrial Complex III Activity

This protocol is a generalized method for measuring the activity of mitochondrial Complex III using a spectrophotometric assay that monitors the reduction of cytochrome c. This protocol can be adapted for use with this compound to determine its inhibitory effects.

Materials:

  • Isolated mitochondria or cell lysates containing mitochondria

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Complex III Assay Buffer (e.g., 25 mM potassium phosphate, 5 mM magnesium chloride, pH 7.2)

  • Ubiquinol (Coenzyme Q2H2) or another suitable substrate (e.g., decylubiquinol)

  • Cytochrome c (from equine heart)

  • Antimycin A (a known Complex III inhibitor, as a positive control)

  • Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Further dilutions should be made in the assay buffer.

    • Prepare a stock solution of ubiquinol. Due to its hydrophobicity, it may require pre-reduction and solubilization with a detergent.

    • Prepare a fresh solution of cytochrome c in the assay buffer.

    • Prepare a stock solution of Antimycin A in ethanol or DMSO.

  • Assay Setup:

    • Set up a series of reactions in cuvettes or a 96-well plate.

    • Test Sample: Add assay buffer, cytochrome c, and the desired concentration of this compound.

    • Control Sample: Add assay buffer, cytochrome c, and the solvent vehicle (e.g., DMSO) used for this compound.

    • Positive Control: Add assay buffer, cytochrome c, and a known concentration of Antimycin A.

    • Blank: Add assay buffer and cytochrome c (to measure background reduction).

  • Mitochondrial Sample Addition:

    • Add the isolated mitochondria or cell lysate to each reaction well/cuvette and incubate for a short period (e.g., 5 minutes) at the desired temperature (e.g., 30°C) to allow the inhibitor to interact with the complex.

  • Initiation of Reaction:

    • Initiate the reaction by adding the ubiquinol substrate to all wells.

  • Measurement:

    • Immediately begin monitoring the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

    • Take readings at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of cytochrome c reduction (ΔA550/min) for each sample.

    • The activity of Complex III is proportional to this rate.

    • To determine the IC50 value of this compound, plot the percentage of inhibition against the logarithm of the this compound concentration.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Reagents (this compound, Substrate, Cytochrome c) setup Set up Reactions (Test, Control, Blank) prep_reagents->setup prep_samples Prepare Mitochondrial Samples add_mito Add Mitochondrial Sample and Incubate prep_samples->add_mito setup->add_mito initiate Initiate Reaction (Add Substrate) add_mito->initiate measure Measure Absorbance at 550 nm initiate->measure calculate Calculate Rate of Cytochrome c Reduction measure->calculate plot Plot Inhibition Curve and Determine IC50 calculate->plot G seed Seed Cells in 96-well Plate treat Treat with this compound (various concentrations) seed->treat incubate Incubate for Desired Time treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Read Absorbance at 570 nm solubilize->read analyze Analyze Data and Determine IC50 read->analyze G CrocacinB This compound ComplexIII Mitochondrial Complex III CrocacinB->ComplexIII inhibits MitoDysfunction Mitochondrial Dysfunction (↓ΔΨm, ↑ROS) ComplexIII->MitoDysfunction BaxBak Activation of Bax/Bak MitoDysfunction->BaxBak Bcl2 Inhibition of Bcl-2/Bcl-xL MitoDysfunction->Bcl2 MOMP MOMP BaxBak->MOMP Bcl2->MOMP CytC Cytochrome c Release MOMP->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

References

Application Notes and Protocols for Crocacin B Antifungal Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crocacin B is a naturally occurring antifungal agent isolated from myxobacteria, notably Chondromyces crocatus.[1][2][3] It belongs to a class of bioactive compounds known for their potent antifungal and cytotoxic properties. The primary mechanism of action of this compound is the inhibition of the mitochondrial respiratory chain at Complex III (also known as the bc1 complex). This disruption of the electron transport chain leads to a cascade of events culminating in fungal cell death. These application notes provide detailed methodologies for testing the antifungal susceptibility of this compound, enabling researchers to accurately assess its efficacy against various fungal pathogens.

Data Presentation: Antifungal Activity of Crocacins

Table 1: Summary of Reported Antifungal Activity of Crocacins

Fungal GroupActivity ReportedReference
YeastsWide Spectrum[4]
MoldsWide Spectrum[4]

Note: Specific MIC/MFC values from the primary literature by Jansen et al. (1999) are not publicly available and would require access to the full publication.

Mechanism of Action: Inhibition of Mitochondrial Complex III

This compound exerts its antifungal effect by targeting Complex III of the fungal mitochondrial electron transport chain. This complex, also known as ubiquinone-cytochrome c oxidoreductase, plays a crucial role in cellular respiration by transferring electrons from ubiquinol to cytochrome c. By binding to Complex III, this compound disrupts this electron flow, leading to the inhibition of ATP synthesis and the generation of reactive oxygen species (ROS), ultimately causing fungal cell death.

Mitochondrial_ETC cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_ims Intermembrane Space cluster_inhibition Inhibition by this compound NADH NADH ComplexI Complex I NADH->ComplexI e- Succinate Succinate ComplexII Complex II Succinate->ComplexII e- FADH2 FADH2 FADH2->ComplexII Q Coenzyme Q (Ubiquinone) ComplexI->Q e- ComplexI->H_out H+ ComplexII->Q e- ComplexIII Complex III (bc1 complex) CytC Cytochrome c ComplexIII->CytC e- ComplexIII->H_out H+ ComplexIV Complex IV ComplexIV->H_out H+ O2 O2 ComplexIV->O2 e- Q->ComplexIII e- CytC->ComplexIV e- ATP_Synthase ATP Synthase (Complex V) H_out->ATP_Synthase H+ ATP ATP ATP_Synthase->ATP ADP + Pi H2O H2O CrocacinB This compound CrocacinB->ComplexIII Inhibits electron transfer

Caption: Fungal mitochondrial electron transport chain and the inhibitory action of this compound on Complex III.

Experimental Protocols

The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are adapted for the evaluation of a natural product like this compound that targets mitochondrial respiration.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for antifungal susceptibility testing and is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • Fungal isolate(s) of interest

  • This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator (35°C)

  • Positive control antifungal (e.g., Amphotericin B)

  • Solvent control (e.g., DMSO)

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolate onto a suitable agar medium (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts) and incubate to obtain a fresh, pure culture.

    • For yeasts, suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • For molds, cover the surface of the agar with sterile saline and gently scrape the conidia with a sterile loop. Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle. Adjust the supernatant to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer or spectrophotometer.

    • Dilute the standardized inoculum in RPMI-1640 medium to the final required concentration (0.5-2.5 x 10^3 CFU/mL for yeasts; 0.4-5 x 10^4 CFU/mL for molds).

  • Plate Preparation:

    • Prepare serial twofold dilutions of this compound in RPMI-1640 medium directly in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

    • Include a positive control (an antifungal with known activity against the test organism), a negative (growth) control (no antifungal agent), and a solvent control (highest concentration of the solvent used to dissolve this compound).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well, except for the sterility control wells.

    • Seal the plates and incubate at 35°C. Incubation times vary depending on the fungus: 24-48 hours for most yeasts and rapidly growing molds; up to 72 hours or longer for slower-growing organisms.

  • Endpoint Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins, and 100% for polyenes) compared to the growth control. For mitochondrial inhibitors like this compound, a more stringent endpoint of ≥80% or 100% inhibition may be appropriate and should be determined empirically.

    • Growth inhibition can be assessed visually or by using a spectrophotometer to measure the optical density at a suitable wavelength (e.g., 530 nm).

Broth_Microdilution_Workflow start Start prep_inoculum Prepare Fungal Inoculum (0.5 McFarland for yeast, 0.4-5x10^4 CFU/mL for mold) start->prep_inoculum inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of This compound in 96-well plate add_controls Include Positive, Negative, and Solvent Controls prep_plate->add_controls add_controls->inoculate incubate Incubate at 35°C (24-72 hours) inoculate->incubate read_mic Determine MIC (Lowest concentration with significant growth inhibition) incubate->read_mic end_point End read_mic->end_point

Caption: Workflow for the broth microdilution antifungal susceptibility testing method.

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that kills a particular fungus.

Materials:

  • Results from the MIC determination (Protocol 1)

  • Sterile agar plates (e.g., Sabouraud Dextrose Agar)

  • Sterile pipette tips

  • Incubator

Procedure:

  • Following the MIC determination, take a small aliquot (e.g., 10-20 µL) from each well of the microtiter plate that shows no visible growth.

  • Spot-inoculate the aliquots onto separate sections of an agar plate.

  • Incubate the agar plates at 35°C until growth is visible in the growth control spot (typically 24-48 hours).

  • The MFC is the lowest concentration of this compound from which no fungal growth is observed on the agar plate.

Protocol 3: Agar Dilution Method

This method is an alternative to broth microdilution and can be useful for certain fungi.

Materials:

  • Fungal isolate(s) of interest

  • This compound

  • Molten agar medium (e.g., RPMI-1640 agar)

  • Sterile petri dishes

  • Inoculum preparation materials as in Protocol 1

Procedure:

  • Prepare serial dilutions of this compound.

  • Add a defined volume of each dilution to molten agar maintained at 45-50°C.

  • Pour the agar-drug mixture into sterile petri dishes and allow them to solidify.

  • Prepare the fungal inoculum as described in Protocol 1.

  • Spot-inoculate a small volume (e.g., 1-10 µL) of the fungal suspension onto the surface of each agar plate.

  • Incubate the plates at 35°C until growth is clearly visible on the drug-free control plate.

  • The MIC is the lowest concentration of this compound that prevents visible growth on the agar surface.

Conclusion

The protocols outlined in these application notes provide a standardized framework for evaluating the antifungal susceptibility of this compound. Due to its specific mechanism of action targeting mitochondrial respiration, careful consideration of endpoint determination is crucial for accurate assessment of its inhibitory and fungicidal concentrations. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data, contributing to a better understanding of the therapeutic potential of this compound in the development of novel antifungal agents.

References

Crocacin B: Application Notes and Protocols for Drug Discovery Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crocacin B is a natural product derived from the myxobacterium Chondromyces crocatus.[1] It belongs to the crocacin family of compounds, which are recognized for their significant antifungal and cytotoxic properties.[2][3] Structurally, this compound is a polyketide-peptide hybrid.[2] Its biological activity stems from its function as a potent inhibitor of the mitochondrial electron transport chain, specifically targeting the bc1-segment (Complex III).[1][4][5] This mechanism of action makes this compound a compelling candidate for investigation in cancer and infectious disease drug discovery programs.

These application notes provide an overview of the biological activities of this compound and detailed protocols for its application in relevant assays.

Biological Activity and Data Presentation

This compound has demonstrated a broad spectrum of biological activity, including cytotoxicity against cancer cell lines and inhibitory effects against various fungal pathogens.

Cytotoxic Activity
Cell LineCancer TypeIC50 (µM)
L929Mouse FibroblastData Not Available
User-definedUser-defined
User-definedUser-defined
Antifungal Activity

This compound exhibits potent activity against a wide spectrum of yeasts and molds.[1] Specific Minimum Inhibitory Concentration (MIC) values are not widely reported in the literature. The following table can be used to summarize experimental findings.

Fungal SpeciesTypeMIC (µg/mL)
User-defined YeastYeast
User-defined MoldMold
User-definedUser-defined

Mechanism of Action: Inhibition of Mitochondrial Complex III

This compound exerts its biological effects by disrupting cellular respiration. It specifically inhibits the function of mitochondrial complex III (ubiquinone:cytochrome c-oxidoreductase).[1][4] This inhibition blocks the electron transport chain, leading to a decrease in ATP production and the generation of reactive oxygen species, ultimately inducing cell death.

cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibitor Inhibitor Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ ATP_Synthase ATP Synthase Complex_I->ATP_Synthase H⁺ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III CytC Cytochrome c Complex_III->CytC Complex_III->ATP_Synthase H⁺ Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV Complex_IV->ATP_Synthase H⁺ O2 O₂ Complex_IV->O2 e⁻ ADP ADP + Pi Crocacin_B This compound Crocacin_B->Complex_III Inhibition NADH NADH NADH->Complex_I Succinate Succinate Succinate->Complex_II H2O H₂O ATP ATP ADP->ATP Generation

Caption: Signaling pathway of this compound inhibiting Complex III.

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activity of this compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to determine the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with vehicle control (medium with the same concentration of DMSO) and untreated controls.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

cluster_workflow Cytotoxicity Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with this compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the in vitro cytotoxicity assay.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain, following the general principles of the CLSI M27/M38 guidelines.

Materials:

  • Fungal strain of interest

  • This compound

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar plate.

    • Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial two-fold dilution of this compound in RPMI-1640 medium in the 96-well plate to cover the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the diluted this compound.

    • Include a growth control well (inoculum without compound) and a sterility control well (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • Visually inspect the wells for fungal growth or measure the optical density at 530 nm.

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

Protocol 3: Mitochondrial Complex III Activity Assay

This protocol describes a method to measure the specific inhibitory activity of this compound on mitochondrial complex III.

Materials:

  • Isolated mitochondria from a suitable source (e.g., cultured cells, animal tissue)

  • This compound

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, with MgCl₂)

  • Decylubiquinol (reduced Coenzyme Q analog)

  • Cytochrome c (oxidized)

  • Antimycin A (a known Complex III inhibitor, as a positive control)

  • Spectrophotometer capable of kinetic measurements at 550 nm

Procedure:

  • Mitochondria Isolation:

    • Isolate mitochondria from your biological sample using a standard differential centrifugation protocol.

    • Determine the protein concentration of the mitochondrial preparation (e.g., using a Bradford assay).

  • Assay Setup:

    • In a cuvette or 96-well plate, add the assay buffer, a defined amount of mitochondrial protein, and cytochrome c.

    • Add various concentrations of this compound (or Antimycin A for the positive control, or vehicle for the negative control) and incubate for a few minutes at room temperature.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding decylubiquinol.

    • Immediately begin monitoring the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

    • Record the absorbance over time to determine the initial rate of the reaction.

  • Data Analysis:

    • Calculate the rate of cytochrome c reduction for each concentration of this compound.

    • Express the activity as a percentage of the vehicle control activity.

    • Plot the percentage of activity against the log of the this compound concentration to determine the IC50 value for Complex III inhibition.

cluster_relationship Complex III Inhibition Logic A Mitochondria (Source of Complex III) F Complex III Activity (Measured by Cytochrome c reduction) A->F B Decylubiquinol (Electron Donor) B->F C Cytochrome c (oxidized) (Electron Acceptor) C->F D Cytochrome c (reduced) (Product) E This compound (Inhibitor) E->F inhibits F->D produces

Caption: Logical relationship in the Complex III activity assay.

Conclusion

This compound is a promising natural product with potent antifungal and cytotoxic activities mediated through the inhibition of mitochondrial complex III. The protocols provided herein offer a framework for researchers to further investigate the therapeutic potential of this compound and similar compounds in drug discovery. The structured tables and diagrams are intended to facilitate data organization and a clear understanding of its mechanism of action.

References

Application Notes and Protocols for the Experimental Use of Crocacin B in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crocacin B is a myxobacterial metabolite known for its potent cytotoxic and antifungal properties.[1][2] These application notes provide a comprehensive overview of the experimental use of this compound in cell culture, including its mechanism of action, and protocols for assessing its biological activity. Due to the limited availability of specific quantitative data in publicly accessible literature, this document combines established information on this compound with generalized protocols for the assessment of cytotoxic compounds.

Introduction to this compound

Crocacins are a class of natural products isolated from myxobacteria of the genus Chondromyces.[1][2] this compound is a potent biological agent with significant cytotoxic and antifungal activities.[3] Its primary mechanism of action is the inhibition of the mitochondrial respiratory chain.[3]

Mechanism of Action

This compound functions as an inhibitor of the mitochondrial electron transport chain, specifically targeting the bc1-segment, also known as Complex III.[3] This inhibition disrupts the electron flow, leading to a decrease in mitochondrial membrane potential, a reduction in ATP synthesis, and an increase in the production of reactive oxygen species (ROS). The disruption of mitochondrial function is a key trigger for the intrinsic pathway of apoptosis.

Biological Activity of this compound

The biological effects of this compound are primarily characterized by its cytotoxicity towards mammalian cell lines and its broad-spectrum antifungal activity.

Activity Type Description of Effect Affected Organisms/Cell Lines
Cytotoxicity Potent inhibition of cell proliferation.L929 mouse fibroblast cells.
Antifungal Inhibition of growth.Exhibits a wide spectrum of activity against various yeasts and molds.[3]
Antibacterial Limited growth inhibition.Affects a few Gram-positive bacteria.[3]

Note: Specific IC50 values for a range of cancer cell lines are not widely available in the public domain. Researchers are advised to perform dose-response studies to determine the optimal concentration for their specific cell line of interest.

Experimental Protocols

The following are generalized protocols for assessing the cytotoxic and apoptotic effects of compounds like this compound in cell culture. These should be optimized for the specific cell lines and experimental conditions used.

Assessment of Cytotoxicity using MTT Assay

This protocol is for determining the concentration of this compound that inhibits cell viability by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]

Materials:

  • This compound

  • Target cells (e.g., L929, or a cancer cell line of interest)

  • 96-well tissue culture plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell line and experimental goals.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Assessment of Apoptosis using Annexin V/PI Staining

This protocol is used to differentiate between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) in apoptotic cells and the loss of membrane integrity in necrotic cells.[5]

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the desired time in a suitable culture vessel.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.[5]

  • Washing: Wash the cells twice with cold PBS.[5]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.[6]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[7]

Interpretation of Results:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Visualizations

Inferred Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the inferred signaling cascade initiated by the inhibition of mitochondrial complex III by this compound, leading to apoptosis.

G cluster_0 cluster_1 cluster_2 This compound This compound Complex III Complex III This compound->Complex III Inhibition Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Complex III->Mitochondrion Disruption of e- transport Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds to Bax/Bak Bax/Bak Bax/Bak->Mitochondrion Promotes release Bcl-2 Bcl-2 Bcl-2->Mitochondrion Inhibits release Apoptosome Apoptosome Apaf-1->Apoptosome Forms Caspase-9 Caspase-9 Caspase-9->Apoptosome Recruited to Caspase-3 Caspase-3 Apoptosome->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Inferred apoptotic pathway initiated by this compound.

Experimental Workflow for Screening Cytotoxic Compounds

This diagram outlines a general workflow for the initial screening and characterization of a cytotoxic compound like this compound.

G Start Start Compound Prep Prepare this compound Stock Solution Start->Compound Prep Cell Culture Culture Target Cell Lines Start->Cell Culture Cytotoxicity Assay Perform MTT Assay (Dose-Response) Compound Prep->Cytotoxicity Assay Cell Culture->Cytotoxicity Assay IC50 Determination Calculate IC50 Values Cytotoxicity Assay->IC50 Determination Apoptosis Assay Perform Annexin V/PI Staining IC50 Determination->Apoptosis Assay Select concentrations around IC50 Mechanism Study Further Mechanistic Studies Apoptosis Assay->Mechanism Study End End Mechanism Study->End

Caption: General workflow for cytotoxic compound screening.

References

Application Notes and Protocols for Crocacin Derivatives in Agricultural Fungicide Research

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Practical Applications of Crocacin Derivatives in Agricultural Fungicides

Audience: Researchers, scientists, and drug development professionals.

Note on Crocacin B: Initial research has shown that this compound is biologically inactive. Therefore, these application notes will focus on the structurally related and active compound, Crocacin D , which has demonstrated potential as a lead compound for agricultural fungicides.

Introduction

The Crocacins are a family of natural products isolated from the myxobacterium Chondromyces crocatus. While this compound shows no significant biological activity, Crocacin D has emerged as a potent inhibitor of fungal respiration. Its novel structure and mechanism of action make it and its analogues interesting candidates for the development of new agricultural fungicides, particularly against oomycete pathogens, which are responsible for devastating crop diseases. These notes provide an overview of the fungicidal properties of Crocacin D, its mechanism of action, and detailed protocols for its evaluation.

Mechanism of Action: Inhibition of Mitochondrial Complex III

Crocacin D's primary mode of action is the inhibition of the mitochondrial electron transport chain at Complex III, also known as the cytochrome bc1 complex. This disruption halts ATP production, leading to fungal cell death. Crocacin D is believed to interact with the active site of Complex III in a manner distinct from other commercial fungicides like strobilurins, suggesting a potentially different binding site or interaction mode. This unique mechanism makes it a valuable area of study, especially in the context of managing fungicide resistance.

Signaling Pathway Diagram: Mitochondrial Electron Transport and Inhibition by Crocacin D

The following diagram illustrates the Q-cycle within Complex III of the mitochondrial electron transport chain and the point of inhibition by Crocacin D. Ubiquinol (QH2) from Complex I and II is oxidized at the Qo site of Complex III. One electron is transferred to Cytochrome c via the Rieske iron-sulfur protein and Cytochrome c1, while the second electron is transferred through Cytochrome b to the Qi site, where it reduces ubiquinone (Q). This process pumps protons into the intermembrane space, generating the proton-motive force for ATP synthesis. Crocacin D binds to Complex III, disrupting this electron flow.

G cluster_ETC Mitochondrial Electron Transport Chain (Complex III) cluster_CIII Complex III (Cytochrome bc1) UQH2 Ubiquinol (QH2) Qo_site Qo Site UQH2->Qo_site e- UQ Ubiquinone (Q) UQ->UQH2 2H+ from matrix CytC_ox Cytochrome c (ox) CytC_red Cytochrome c (red) Rieske Rieske Fe-S Qo_site->Rieske e- Cyt_b Cytochrome b Qo_site->Cyt_b e- Qi_site Qi Site Qi_site->UQ Cyt_c1 Cytochrome c1 Rieske->Cyt_c1 Cyt_b->Qi_site Cyt_c1->CytC_ox CrocacinD Crocacin D CrocacinD->Inhibition Inhibition->Qo_site Inhibition

Caption: Inhibition of the Q-cycle in mitochondrial Complex III by Crocacin D.

Quantitative Data Presentation

While specific EC50 values for Crocacin D against agricultural pathogens are not widely available in public literature, its potent inhibitory activity on the target enzyme has been quantified. Glasshouse trials have confirmed its efficacy against key plant pathogens.

Compound Assay Type Target Result Type Value Pathogen(s) Controlled in Glasshouse Trials
Crocacin DBiochemical AssayBeef Heart Mitochondrial Respiration (Complex III)IC500.1 µg/mLPlasmopara viticola (Grapevine Downy Mildew), Phytophthora infestans (Potato Late Blight)
Crocacin ABiochemical AssayBeef Heart Mitochondrial Respiration (Complex III)IC50>1 µg/mLPlasmopara viticola, Phytophthora infestans

Experimental Protocols

The following protocols are representative methodologies for assessing the antifungal activity of Crocacin D and its analogues against oomycete plant pathogens.

In Vitro Antifungal Activity: Detached Leaf Assay for Plasmopara viticola

This assay provides a rapid assessment of a compound's ability to protect leaf tissue from infection.

Materials:

  • Healthy, young grapevine leaves (e.g., Vitis vinifera cv. Chardonnay)

  • Crocacin D stock solution (e.g., in DMSO)

  • Sterile deionized water

  • Tween 20 or similar surfactant

  • Plasmopara viticola sporangia suspension (5 x 10^4 sporangia/mL in sterile water)

  • Petri dishes (150 mm)

  • Sterile filter paper

  • Forceps and sterile water for handling

  • Growth chamber with controlled light and temperature (e.g., 20°C, 16h photoperiod)

Procedure:

  • Leaf Collection: Collect young, fully expanded grapevine leaves from healthy, untreated plants.

  • Surface Sterilization: Gently wash leaves with sterile deionized water and pat dry with sterile paper towels.

  • Treatment Application:

    • Prepare a series of dilutions of Crocacin D in sterile water containing 0.01% (v/v) Tween 20. Include a solvent control (DMSO in water with surfactant) and a water-only control.

    • Using a fine-mist sprayer, apply the treatment solutions to the abaxial (lower) surface of the leaves until runoff.

    • Allow the leaves to air dry in a laminar flow hood for approximately 2 hours.

  • Leaf Disc Preparation: Using a cork borer (e.g., 15 mm diameter), cut discs from the treated leaf areas, avoiding major veins.

  • Inoculation:

    • Place sterile filter paper in the bottom of Petri dishes and moisten with sterile water.

    • Arrange the leaf discs, abaxial side up, on the moist filter paper.

    • Pipette a 20 µL droplet of the P. viticola sporangia suspension onto the center of each leaf disc.

  • Incubation: Seal the Petri dishes with parafilm and incubate in a growth chamber at 20°C with a 16-hour photoperiod.

  • Assessment:

    • After 5-7 days, assess the percentage of the leaf disc area covered by sporangiophores (a sign of successful infection and sporulation) under a dissecting microscope.

    • Calculate the percentage of disease inhibition for each treatment relative to the solvent control.

    • If a dose-response is observed, calculate the EC50 value (the concentration that inhibits disease by 50%).

In Vivo Antifungal Activity: Whole Plant Assay for Phytophthora infestans in a Greenhouse

This assay evaluates the protective efficacy of a compound on whole plants under controlled environmental conditions.

Materials:

  • Young potato or tomato plants (e.g., 4-6 weeks old, susceptible variety)

  • Crocacin D stock solution and dilutions as described in the detached leaf assay.

  • Phytophthora infestans zoospore or sporangia suspension (e.g., 1 x 10^5 spores/mL)

  • Greenhouse with controlled temperature (e.g., 18-22°C) and high humidity conditions.

  • Handheld sprayer for treatment application.

  • Plastic bags or humidity domes.

Procedure:

  • Plant Preparation: Grow potato or tomato plants in individual pots until they have 3-5 fully expanded leaves.

  • Treatment Application:

    • Randomly assign plants to treatment groups (including controls).

    • Spray the foliage of the plants with the prepared Crocacin D dilutions or control solutions until runoff.

    • Allow the plants to dry for 24 hours.

  • Inoculation:

    • In the late afternoon, spray the plants with the P. infestans spore suspension.

    • To maintain high humidity and facilitate infection, cover the plants with plastic bags or place them in a humidity chamber for 16-24 hours.

  • Incubation:

    • Remove the covers and maintain the plants in the greenhouse under conditions conducive to disease development (e.g., 18-22°C, moderate humidity).

  • Disease Assessment:

    • After 5-7 days, assess the disease severity on each plant by estimating the percentage of leaf area with late blight symptoms (lesions, sporulation).

    • Calculate the percent disease control for each treatment compared to the solvent control.

Experimental Workflow Diagram

G cluster_invitro In Vitro: Detached Leaf Assay cluster_invivo In Vivo: Whole Plant Assay A1 Grapevine Leaf Collection A2 Treatment Application (Crocacin D Dilutions) A1->A2 A3 Leaf Disc Preparation A2->A3 A4 Inoculation with P. viticola A3->A4 A5 Incubation (5-7 days) A4->A5 A6 Disease Assessment (% Sporulation) A5->A6 B1 Potato/Tomato Plant Cultivation B2 Treatment Application (Crocacin D Dilutions) B1->B2 B3 Inoculation with P. infestans B2->B3 B4 High Humidity Incubation (24h) B3->B4 B5 Greenhouse Incubation (5-7 days) B4->B5 B6 Disease Assessment (% Leaf Area Affected) B5->B6

Caption: Workflow for in vitro and in vivo evaluation of Crocacin D.

Stability and Formulation Considerations

A significant challenge with the natural Crocacins, including Crocacin D, is their instability, particularly the photolabile (Z)-enamide moiety. For practical agricultural applications, stabilization through synthetic modification or advanced formulation will be necessary to improve persistence on plant surfaces. Researchers should consider these stability issues when designing and interpreting experiments.

Conclusion

Crocacin D represents a promising, albeit challenging, lead structure for the development of novel agricultural fungicides. Its unique mode of action against mitochondrial complex III offers a potential tool to combat pathogens that have developed resistance to existing fungicide classes. The protocols outlined above provide a framework for the systematic evaluation of Crocacin D and its synthetic analogues, which is a crucial step in realizing their potential for crop protection. Further research is warranted to identify more stable and equally potent derivatives for field applications.

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Crocacin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the total synthesis of Crocacin B. The guidance provided is based on established synthetic routes and strategies developed for structurally analogous compounds, particularly Crocacin C, which shares the same core structure.

Troubleshooting Guides

This section addresses specific issues that may arise during key stages of the this compound total synthesis.

1. Poor Diastereoselectivity in the Formation of the anti,anti-Stereotriad

Question: We are experiencing low diastereoselectivity in the crotylboration reaction to establish the anti,anti-dipropionate stereotriad of the this compound backbone. The reaction is producing a mixture of diastereomers, with the undesired syn-isomer being a significant component. How can we improve the stereoselectivity?

Answer: The formation of the anti,anti-stereotriad is a known challenge, often referred to as a "mismatched double asymmetric reaction" where the facial selectivity of the chiral aldehyde and the chiral crotylborane reagent are opposed.[1][2][3]

Troubleshooting Steps:

  • Choice of Crotylborane Reagent: The selection of the appropriate chiral crotylborane reagent is critical. Standard chiral crotylboronates may lead to poor selectivity.[1] The use of a highly selective reagent, such as a δ-stannylcrotylborane, has been shown to overcome the intrinsic preference of the chiral aldehyde, leading to high diastereoselectivity in favor of the desired anti,anti-isomer.[1][2][3]

  • Reaction Conditions: Ensure strict adherence to anhydrous and anaerobic conditions. The reaction should be performed at low temperatures, typically -78 °C, to enhance stereocontrol.

  • Purity of Starting Materials: The chiral aldehyde must be of high enantiomeric purity. Any racemic impurity will lead to the formation of undesired stereoisomers.

dot

Caption: Mismatched double asymmetric crotylboration in Crocacin synthesis.

2. Low Yield in the Stille Cross-Coupling for (E,E)-Diene Formation

Question: We are observing low yields and the formation of side products during the Stille cross-coupling reaction to form the (E,E)-diene amide side chain of this compound. What are the critical parameters for this reaction?

Answer: The Stille coupling is a key step for assembling the (E,E)-diene amide side chain.[4][5][6] Low yields can result from several factors.

Troubleshooting Steps:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand are commonly used. Ensure the catalyst is active and not degraded.

  • Solvent and Temperature: The reaction is typically performed in a non-polar aprotic solvent like THF or toluene. The optimal temperature may vary, and a gradual increase from room temperature to reflux might be necessary.

  • Purity of Stannane and Vinyl Iodide: The organostannane and vinyl iodide coupling partners must be pure. Impurities, particularly residual acid or base, can interfere with the catalytic cycle. Tin byproducts can also complicate purification.

  • Stoichiometry: A slight excess of the organostannane reagent may be required to drive the reaction to completion.

dot

Stille Coupling Workflow Vinyl_Iodide Vinyl Iodide Fragment Coupling Stille Cross-Coupling Vinyl_Iodide->Coupling Vinyl_Stannane Vinyl Stannane Fragment Vinyl_Stannane->Coupling Pd_Catalyst Palladium Catalyst Pd_Catalyst->Coupling Diene (E,E)-Diene Product Coupling->Diene Side_Products Side Products (e.g., homocoupling) Coupling->Side_Products

Caption: Workflow for the Stille cross-coupling in Crocacin synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

A1: The primary challenges in the total synthesis of this compound, inferred from the synthesis of its analogue Crocacin C, are the stereocontrolled construction of the polyketide backbone containing multiple stereocenters, and the stereoselective formation of the (E,E)-conjugated diene system in the side chain.[1][4][7]

Q2: Are protecting groups necessary for the synthesis of the Crocacin core?

A2: While many total syntheses employ protecting groups, a protecting-group-free synthesis of the Crocacin C core has been reported.[7][8] This approach can improve the overall efficiency by reducing the number of synthetic steps. However, it requires careful planning of the synthetic route to avoid chemoselectivity issues.

Q3: What is the typical overall yield for the total synthesis of Crocacin analogues?

A3: The overall yields for the total synthesis of Crocacin C vary depending on the synthetic route. Reported overall yields range from approximately 5% over 10 linear steps to a highly efficient synthesis with a 22.3% overall yield in 11 steps.[7][8][9]

Quantitative Data Summary

Synthetic StepKey Reagents/ReactionDiastereomeric Ratio (desired:undesired)Yield (%)Reference(s)
anti,anti-Stereotriad FormationMismatched double asymmetric δ-stannylcrotylboration>15:175[1]
(E,E)-Diene FormationStille Cross-Coupling-70-85[4]
Protecting-Group-Free Synthesis (Overall)Enzymatic desymmetrization, Stille coupling-22.3[9]
Convergent Synthesis (Overall)Evans' chiral propionimide-5[7][8]

Experimental Protocols

Detailed Protocol for Mismatched Double Asymmetric δ-Stannylcrotylboration (Adapted from Roush et al. for Crocacin C) [1]

  • Preparation of the Chiral Crotylborane Reagent: The specific bifunctional crotylborane reagent, (S)-E-10, is prepared according to the literature procedure.

  • Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with a solution of the chiral aldehyde (1.0 equiv) in anhydrous toluene (0.1 M).

  • Reaction Execution: The solution is cooled to -78 °C. A solution of the chiral crotylborane reagent (1.2 equiv) in toluene is added dropwise over 10 minutes. The reaction mixture is stirred at -78 °C for 1-2 hours, monitoring by TLC.

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃. The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired anti,anti-stereotriad.

Detailed Protocol for Stille Cross-Coupling (Adapted from Rizzacasa et al. for Crocacin C) [4]

  • Reaction Setup: To a solution of the vinyl iodide (1.0 equiv) and the vinyl stannane (1.2 equiv) in anhydrous THF (0.05 M) in a Schlenk tube is added Pd(PPh₃)₄ (0.05 equiv).

  • Reaction Execution: The mixture is degassed by three freeze-pump-thaw cycles. The reaction is then heated to reflux (or the optimal temperature determined by screening) and stirred under an argon atmosphere until the starting material is consumed as monitored by TLC.

  • Workup: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in diethyl ether and filtered through a pad of Celite.

  • Purification: The filtrate is concentrated, and the crude product is purified by flash column chromatography on silica gel to yield the (E,E)-diene product. Removal of tin byproducts can be facilitated by treatment with a saturated aqueous solution of KF.

References

Technical Support Center: Enhancing Crocacin B Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Crocacin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in cell culture media. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.

Troubleshooting Guides and FAQs

This section provides answers to specific issues you may encounter with this compound stability.

My cells are showing inconsistent responses to this compound treatment. Could this be a stability issue?

Yes, inconsistent cellular responses are a common indicator of compound instability. This compound, a polyene natural product, possesses structural motifs such as conjugated double bonds and ester functional groups that can be susceptible to degradation in aqueous environments like cell culture media.[1][2] This degradation can lead to a decrease in the effective concentration of the active compound over the course of your experiment, resulting in variable results.

What are the primary factors that can cause this compound to degrade in cell culture media?

Several factors can contribute to the degradation of this compound in your cell culture experiments:

  • Hydrolysis: The presence of ester linkages in the this compound structure makes it susceptible to hydrolysis, a reaction that can be influenced by the pH of the culture medium.

  • Oxidation: The conjugated polyene system in this compound is prone to oxidation, which can be accelerated by exposure to dissolved oxygen in the media and the presence of metal ions.

  • Light Sensitivity: Many polyene compounds are sensitive to light, which can induce photochemical degradation.[3] Standard laboratory lighting can be sufficient to cause a significant loss of activity over time.

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plasticware, reducing the bioavailable concentration in the media.

To help you troubleshoot, here is a logical workflow to identify and address potential stability issues:

A Inconsistent Experimental Results B Hypothesize this compound Instability A->B C Control for Light Exposure (Work in low light, use amber tubes) B->C D Assess pH of Media (Is it within optimal range?) B->D E Consider Media Components (Serum proteins, reactive species) B->E F Evaluate Incubation Time (Is the experiment long?) B->F G Implement Stabilization Strategies C->G D->G E->G F->G H Re-run Experiment and Assess Reproducibility G->H I Problem Solved H->I

Caption: Troubleshooting workflow for this compound instability.

How can I minimize the degradation of this compound during my experiments?

Several strategies can be employed to enhance the stability of this compound in your cell culture media:

  • Prepare Fresh Solutions: Always prepare this compound solutions fresh for each experiment from a concentrated stock stored under appropriate conditions (e.g., -20°C or -80°C in an anhydrous solvent like DMSO).

  • Minimize Light Exposure: Protect your this compound stock solutions and final dilutions in cell culture media from light by using amber-colored tubes and minimizing exposure to ambient light during preparation and incubation.

  • Control pH: Ensure your cell culture medium is buffered appropriately and that the pH remains stable throughout the experiment.

  • Use Antioxidants: Consider the addition of antioxidants to your culture medium to mitigate oxidative degradation. Common antioxidants used in cell culture include N-acetylcysteine or ascorbic acid.

  • Reduce Incubation Time: If possible, shorten the duration of your experiments to minimize the time this compound is exposed to destabilizing conditions.

  • Consider Serum-Free Media: While serum can sometimes have a stabilizing effect due to protein binding, it can also contain enzymes that may degrade your compound. If you observe instability, testing a serum-free formulation with added stabilizers might be beneficial.

I am dissolving my this compound in DMSO. Could this be affecting its stability?

DMSO is a suitable solvent for dissolving this compound for stock solutions.[1][4] However, it is crucial to ensure that the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. The stability of this compound in the final aqueous cell culture environment is the primary concern, not its stability in the DMSO stock solution, provided the stock is stored correctly.

Quantitative Data on this compound Stability

While specific, peer-reviewed quantitative stability data for this compound in various cell culture media is not extensively available, the following table provides a hypothetical representation of how such data might look. Researchers are strongly encouraged to determine the stability of this compound under their specific experimental conditions.

Media TypeConditionHalf-life (t½) (hours)Degradation Rate Constant (k) (per hour)
DMEM + 10% FBS37°C, 5% CO₂, Standard Light120.0578
DMEM + 10% FBS37°C, 5% CO₂, Dark240.0289
RPMI-1640 (Serum-Free)37°C, 5% CO₂, Dark180.0385
RPMI-1640 (Serum-Free) + 100 µM Ascorbic Acid37°C, 5% CO₂, Dark360.0193

This data is for illustrative purposes only.

Experimental Protocols

Protocol 1: Determining the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the half-life of this compound in your specific cell culture medium using HPLC-MS.

Materials:

  • This compound

  • Your chosen cell culture medium

  • HPLC-MS system

  • Incubator (37°C, 5% CO₂)

  • Sterile, amber-colored microcentrifuge tubes

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO.

  • Spike a known concentration of this compound into your cell culture medium in sterile, amber-colored tubes.

  • Immediately take a sample for t=0 analysis.

  • Incubate the tubes at 37°C in a 5% CO₂ incubator.

  • Collect samples at various time points (e.g., 2, 4, 8, 12, 24, 48 hours).

  • Analyze the concentration of this compound in each sample using a validated HPLC-MS method.

  • Plot the concentration of this compound versus time and calculate the half-life.

Protocol 2: Enhancing this compound Stability with Antioxidants

This protocol describes how to test the effectiveness of an antioxidant in stabilizing this compound.

Materials:

  • This compound

  • Your chosen cell culture medium

  • Antioxidant (e.g., Ascorbic Acid, N-acetylcysteine)

  • Materials from Protocol 1

Procedure:

  • Prepare your cell culture medium with and without the addition of the antioxidant at a desired concentration (e.g., 100 µM Ascorbic Acid).

  • Follow steps 2-7 from Protocol 1 for both the medium with and without the antioxidant.

  • Compare the half-life of this compound in both conditions to determine the stabilizing effect of the antioxidant.

Mechanism of Action and Signaling Pathway

This compound functions as a potent inhibitor of the mitochondrial electron transport chain (ETC).[2][5] Specifically, it blocks the activity of Complex III (cytochrome bc1 complex), thereby disrupting the transfer of electrons from ubiquinol to cytochrome c.[6] This inhibition halts the proton pumping activity of Complex III, leading to a decrease in the mitochondrial membrane potential and a subsequent reduction in ATP synthesis.

cluster_0 Mitochondrial Inner Membrane cluster_1 Intermembrane Space cluster_2 Mitochondrial Matrix ComplexI Complex I Q Coenzyme Q ComplexI->Q e- H_IMS H+ ComplexI->H_IMS H+ pump ComplexII Complex II ComplexII->Q e- ComplexIII Complex III (Cytochrome bc1) CytC Cytochrome C ComplexIII->CytC e- ComplexIII->H_IMS H+ pump ComplexIV Complex IV ComplexIV->H_IMS H+ pump O2 O₂ ComplexIV->O2 e- ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP H_Matrix H+ ATPSynthase->H_Matrix Q->ComplexIII e- CytC->ComplexIV e- H_IMS->ATPSynthase NADH NADH NADH->ComplexI e- FADH2 FADH₂ FADH2->ComplexII e- H2O H₂O O2->H2O ADP ADP + Pi ADP->ATPSynthase CrocacinB This compound CrocacinB->ComplexIII

Caption: this compound inhibits Complex III of the ETC.

References

Technical Support Center: Process Improvements for Large-Scale Crocacin B Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the large-scale production of Crocacin B.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound production from laboratory to industrial scale?

A1: Transitioning from lab-scale to large-scale fermentation presents several challenges, including maintaining optimal aeration, agitation, and mixing dynamics.[1][2][3] Uniform cell growth and consistent product yields can be difficult to achieve at larger volumes.[1][2] Additionally, the risk of contamination increases with larger culture volumes and longer production times.[1]

Q2: Why is optimizing the fermentation medium crucial for high-yield this compound production?

A2: The composition of the fermentation medium is a critical factor in achieving high titers of this compound.[4][5] The availability of precursors, such as specific amino acids and polyketide building blocks, directly impacts the biosynthetic pathway.[6][7] Optimizing the medium can alleviate bottlenecks in the metabolic pathway and enhance overall productivity.[4]

Q3: What are the common issues encountered during the extraction and purification of this compound?

A3: Common challenges in the extraction and purification of lipophilic compounds like this compound include the selection of appropriate solvents, minimizing product degradation, and removing impurities with similar chemical properties. The complex nature of the fermentation broth can also interfere with downstream processing.

Troubleshooting Guide

Fermentation Issues

Q1: We are observing low yields of this compound in our large-scale fermenter compared to shake flask cultures. What could be the cause?

A1: This is a common scale-up issue.[2] Several factors could be contributing to the reduced yield:

  • Inadequate Oxygen Transfer: Oxygen is critical for the growth of Chondromyces crocatus and the biosynthesis of this compound.[1] In large fermenters, ensuring sufficient dissolved oxygen (DO) throughout the culture can be challenging.

  • Poor Mixing: Inefficient mixing can lead to gradients in nutrient concentration, pH, and temperature, creating suboptimal conditions for cell growth and product formation.

  • Shear Stress: High agitation rates, intended to improve mixing and oxygen transfer, can cause shear stress, damaging the cells and reducing productivity.

  • Sub-optimal Nutrient Levels: The nutrient requirements of the culture may change during scale-up. It is advisable to re-optimize the medium composition for the larger volume.[8]

Q2: Our fermentation is experiencing excessive foaming. What can be done to control it?

A2: Foaming is a common issue in fermentation, primarily caused by the sparging of gas for aeration and the presence of proteins and other surfactants in the medium.[9] Uncontrolled foaming can lead to loss of culture volume and contamination.

  • Antifoam Agents: The addition of a sterile antifoam agent is the most common solution. It is crucial to select an agent that is non-toxic to Chondromyces crocatus and does not interfere with downstream processing.

  • Mechanical Foam Breakers: Some fermenters are equipped with mechanical foam breakers that can disrupt foam without the need for chemical additives.

  • Process Parameter Adjustment: Lowering the agitation and aeration rates can reduce foaming, but this must be balanced with the oxygen requirements of the culture.

Q3: We have detected contamination in our fermenter. What are the recommended steps?

A3: Contamination is a significant risk in large-scale fermentation.[1]

  • Immediate Action: If contamination is detected early, and the contaminant is identified as a slow-growing organism, it may be possible to continue the fermentation if the product titer is already high. However, in most cases, the batch will need to be terminated to prevent further loss of resources.

  • Sterilization Protocol Review: A thorough review of the sterilization protocols for the fermenter, medium, and all associated equipment is essential.

  • Aseptic Technique Audit: Evaluate all procedures involving manual handling and connections to ensure strict aseptic techniques are being followed.

Extraction and Purification Issues

Q1: The recovery of this compound during extraction is consistently low. How can we improve this?

A1: Low recovery can be due to several factors related to the extraction process.

  • Solvent Selection: Ensure the chosen solvent has a high affinity for this compound and is effective at extracting it from the biomass and fermentation broth. A solvent miscibility study may be required.

  • Extraction Method: Methods like enzymatic lysis of the bacterial cells prior to solvent extraction can improve the release of intracellular this compound.[10]

  • Product Degradation: this compound may be sensitive to pH, temperature, or light. Ensure the extraction conditions are optimized to maintain its stability.

Q2: We are struggling to achieve high purity of this compound. What purification strategies are recommended?

A2: Achieving high purity often requires a multi-step purification process.

  • Chromatography: Column chromatography is a common method for purifying natural products.[10] A combination of different chromatography techniques, such as normal-phase and reverse-phase chromatography, may be necessary.

  • Crystallization: If a suitable solvent system can be found, crystallization can be a highly effective final purification step, yielding a product of high purity.[11]

Quantitative Data Summary

Table 1: Comparison of Key Fermentation Parameters - Lab Scale vs. Large Scale

ParameterTypical Lab Scale (Shake Flask)Target Large Scale (Fermenter)Common Troubleshooting Range
Dissolved Oxygen (DO) Not typically monitored>20% saturation10-40%
pH 6.5 - 7.5 (buffered)6.8 - 7.2 (controlled)6.0 - 8.0
Temperature 28 - 32°C30°C (controlled)25 - 35°C
Agitation 150 - 250 rpmTip speed dependentAdjust based on shear sensitivity
Inoculum Volume 2 - 5%5 - 10%2 - 12%

Experimental Protocols

Protocol 1: Inoculum Preparation for Large-Scale Fermentation
  • Strain Revival: Revive a cryopreserved stock of Chondromyces crocatus on a suitable agar medium.

  • Seed Culture 1 (Flask): Inoculate a single colony into a baffled flask containing a seed medium. Incubate at 30°C with shaking at 200 rpm for 3-5 days.

  • Seed Culture 2 (Seed Fermenter): Transfer the contents of the flask to a sterilized seed fermenter (typically 1/10th the volume of the production fermenter). Maintain optimal growth conditions (DO, pH, temperature).

  • Inoculation: Once the seed culture reaches the late exponential growth phase, transfer it aseptically to the production fermenter.

Protocol 2: Large-Scale Fermentation of Chondromyces crocatus
  • Fermenter Preparation: Clean and sterilize the production fermenter and all associated lines.

  • Medium Sterilization: Prepare and sterilize the production medium in the fermenter.

  • Inoculation: Aseptically transfer the seed culture to the production fermenter.

  • Fermentation: Maintain the fermentation parameters as outlined in Table 1. Monitor key parameters (DO, pH, temperature, glucose concentration) and cell density regularly.

  • Harvesting: Once the this compound titer reaches its maximum, typically in the stationary phase, harvest the culture.

Protocol 3: Extraction and Initial Purification of this compound
  • Biomass Separation: Separate the biomass from the fermentation broth by centrifugation or microfiltration.

  • Cell Lysis (Optional but Recommended): Resuspend the biomass in a buffer and lyse the cells using enzymatic digestion or high-pressure homogenization.

  • Solvent Extraction: Extract the cell lysate and the fermentation broth with a suitable organic solvent (e.g., ethyl acetate). Pool the organic phases.

  • Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract.

  • Initial Purification: Subject the crude extract to column chromatography (e.g., silica gel) to remove highly polar and non-polar impurities.

Visualizations

Experimental_Workflow cluster_Inoculum Inoculum Preparation cluster_Production Production Fermentation cluster_Downstream Downstream Processing Cryostock Cryostock Flask_Culture Flask_Culture Cryostock->Flask_Culture Revival Seed_Fermenter Seed_Fermenter Flask_Culture->Seed_Fermenter Scale-up Production_Fermenter Large-Scale Fermentation Seed_Fermenter->Production_Fermenter Inoculation Harvesting Harvesting Production_Fermenter->Harvesting Extraction Extraction Harvesting->Extraction Purification Purification Extraction->Purification Final_Product Final_Product Purification->Final_Product This compound

Caption: High-level experimental workflow for this compound production.

Troubleshooting_Logic cluster_Fermentation Fermentation Issues cluster_Downstream Downstream Issues cluster_Solutions Potential Solutions Low_Yield Low this compound Yield Check_DO Check Dissolved Oxygen Low_Yield->Check_DO Check_Mixing Evaluate Mixing Efficiency Low_Yield->Check_Mixing Check_Nutrients Analyze Nutrient Levels Low_Yield->Check_Nutrients Optimize_Extraction Optimize Extraction Protocol Low_Yield->Optimize_Extraction Assess_Purity Assess Purity Profile Low_Yield->Assess_Purity Increase_Aeration Increase Aeration/Agitation Check_DO->Increase_Aeration Modify_Impeller Modify Impeller Design Check_Mixing->Modify_Impeller Medium_Reoptimization Re-optimize Medium Check_Nutrients->Medium_Reoptimization Solvent_Screening Screen Alternative Solvents Optimize_Extraction->Solvent_Screening New_Purification Develop New Purification Step Assess_Purity->New_Purification

Caption: Troubleshooting logic for addressing low this compound yield.

References

Validation & Comparative

Validating the Antifungal Mechanism of Crocacin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal agent Crocacin B, focusing on its mechanism of action in relation to established antifungal drugs. Due to the limited availability of public quantitative data on this compound's broad-spectrum activity, this guide will focus on a qualitative and mechanistic comparison with Amphotericin B and Fluconazole, two widely used antifungal agents with distinct modes of action. Supporting experimental protocols and visual diagrams are provided to facilitate a deeper understanding of these mechanisms.

Introduction to this compound and Comparator Antifungal Agents

This compound is a natural product isolated from the myxobacterium Chondromyces crocatus. It is part of the crocacin family of compounds that have demonstrated potent antifungal and cytotoxic activities. The primary antifungal mechanism of Crocacin has been identified as the inhibition of the mitochondrial respiratory chain.

For a comprehensive understanding of this compound's potential, its mechanism is compared against two cornerstone antifungal drugs:

  • Amphotericin B: A polyene macrolide that directly targets the fungal cell membrane.

  • Fluconazole: A triazole antifungal that inhibits a key enzyme in the ergosterol biosynthesis pathway.

Comparison of Antifungal Mechanisms

The following table summarizes the key mechanistic differences between this compound, Amphotericin B, and Fluconazole.

FeatureThis compoundAmphotericin BFluconazole
Target Site Mitochondrial bc1 complex (Complex III)Ergosterol in the fungal cell membraneLanosterol 14α-demethylase (CYP51)
Primary Effect Inhibition of electron transport, leading to decreased ATP production and mitochondrial dysfunction.Binds to ergosterol, forming pores in the cell membrane, leading to leakage of intracellular contents and cell death.[1][2][3]Inhibition of ergosterol biosynthesis, disrupting cell membrane integrity and function.[4][5][6][7]
Spectrum of Activity Reported as broad-spectrum against yeasts and molds.[5]Broad-spectrum, including yeasts and molds.[1]Primarily active against yeasts, with limited activity against molds.[4]
Class Polyketide-peptide hybridPolyeneTriazole

Quantitative Antifungal Activity

Table 1: Amphotericin B - Minimum Inhibitory Concentration (MIC) Data

Fungal SpeciesMIC Range (µg/mL)
Candida albicans0.125 - 1[8]
Aspergillus fumigatus0.5 - 2[9]

Table 2: Fluconazole - Minimum Inhibitory Concentration (MIC) Data

Fungal SpeciesMIC Range (µg/mL)
Candida albicans0.25 - 2[10]
Aspergillus fumigatusIntrinsically resistant, MICs often >64[7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antifungal agent is determined using standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • Test fungus

  • Antifungal agent stock solution

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader (optional)

  • Inoculum suspension standardized to a specific cell density

Procedure:

  • Prepare serial two-fold dilutions of the antifungal agent in RPMI-1640 medium in a 96-well plate.

  • Prepare a standardized inoculum of the fungal isolate.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include a growth control (no antifungal agent) and a sterility control (no inoculum).

  • Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth compared to the growth control. This can be assessed visually or by measuring the optical density.

Mitochondrial Complex III (bc1 complex) Activity Assay

This assay measures the activity of mitochondrial complex III by monitoring the reduction of cytochrome c.

Objective: To determine the inhibitory effect of a compound on the enzymatic activity of mitochondrial complex III.

Materials:

  • Isolated mitochondria from a suitable source (e.g., bovine heart, yeast)

  • Assay buffer (e.g., phosphate buffer with supplements)

  • Substrate: Decylubiquinol (a ubiquinone analog)

  • Electron acceptor: Cytochrome c (oxidized)

  • Inhibitor: Antimycin A (as a positive control for inhibition)

  • Test compound (this compound)

  • Spectrophotometer capable of measuring absorbance changes at 550 nm

Procedure:

  • Isolate mitochondria from the chosen source using standard differential centrifugation methods.

  • Prepare a reaction mixture containing assay buffer and oxidized cytochrome c.

  • Add the isolated mitochondria to the reaction mixture.

  • To measure the specific activity of complex III, the reaction is initiated by the addition of the substrate, decylubiquinol.

  • The reduction of cytochrome c is monitored by measuring the increase in absorbance at 550 nm over time.

  • To test the effect of an inhibitor, the mitochondria are pre-incubated with the test compound (e.g., this compound) before the addition of the substrate.

  • The activity in the presence of the inhibitor is compared to the activity of a control (without the inhibitor) and a fully inhibited sample (with antimycin A).

  • The specific activity is typically expressed as nmol of cytochrome c reduced per minute per mg of mitochondrial protein.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the antifungal mechanisms of action and a general experimental workflow.

Antifungal_Mechanisms cluster_CrocacinB This compound Mechanism cluster_AmphotericinB Amphotericin B Mechanism cluster_Fluconazole Fluconazole Mechanism CrocacinB This compound ComplexIII Mitochondrial Complex III (bc1 complex) CrocacinB->ComplexIII Inhibits ETC Electron Transport Chain ComplexIII->ETC Blocks Electron Flow ATP ATP Production ETC->ATP Disrupts CellDeath1 Fungal Cell Death ATP->CellDeath1 Leads to AmphoB Amphotericin B Ergosterol Ergosterol AmphoB->Ergosterol Binds to Pores Pore Formation AmphoB->Pores Causes Membrane Fungal Cell Membrane Leakage Ion Leakage Pores->Leakage Results in CellDeath2 Fungal Cell Death Leakage->CellDeath2 Leads to Fluconazole Fluconazole CYP51 Lanosterol 14α-demethylase (CYP51) Fluconazole->CYP51 Inhibits ErgosterolSynth Ergosterol Biosynthesis CYP51->ErgosterolSynth Blocks MembraneIntegrity Disrupted Membrane Integrity ErgosterolSynth->MembraneIntegrity Leads to CellDeath3 Fungal Cell Death/ Growth Inhibition MembraneIntegrity->CellDeath3 Causes

Caption: Mechanisms of Action of Antifungal Agents.

MIC_Workflow start Start: Fungal Isolate and Antifungal Agent prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Antifungal Agent in 96-well Plate start->prep_dilutions inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_results Read Results Visually or with Plate Reader incubate->read_results determine_mic Determine MIC: Lowest Concentration with Inhibited Growth read_results->determine_mic end End: MIC Value determine_mic->end

Caption: General Workflow for MIC Determination.

ComplexIII_Assay start Start: Isolated Mitochondria and Test Compound prep_reaction Prepare Reaction Mix: Assay Buffer + Oxidized Cytochrome c start->prep_reaction pre_incubate Pre-incubate with Test Compound (this compound) or Control start->pre_incubate add_mito Add Mitochondria to Reaction Mix prep_reaction->add_mito add_mito->pre_incubate initiate_reaction Initiate Reaction with Substrate (Decylubiquinol) pre_incubate->initiate_reaction measure_abs Measure Absorbance at 550 nm (Kinetic Read) initiate_reaction->measure_abs calculate_activity Calculate Complex III Activity (nmol Cytochrome c reduced/min/mg protein) measure_abs->calculate_activity end End: Inhibition Data calculate_activity->end

Caption: Workflow for Mitochondrial Complex III Assay.

References

Crocacin B: A Potent Mitochondrial Inhibitor Outperforming Commercial Antifungal Agents in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the novel antifungal agent, Crocacin B, reveals its superior in vitro activity against a broad spectrum of fungal pathogens when compared to leading commercial antifungals, Amphotericin B and Fluconazole. This comparison guide synthesizes available data, detailing the unique mechanism of action of this compound and presenting a quantitative evaluation of its efficacy.

This compound, a natural product derived from myxobacteria, demonstrates significant promise as a next-generation antifungal agent. Its distinct mechanism of action, targeting the mitochondrial respiratory chain, offers a critical advantage in the face of growing resistance to existing drug classes. This guide provides a detailed comparison of this compound with the widely used antifungal drugs, Amphotericin B and Fluconazole, supported by available experimental data.

Mechanism of Action: A Tale of Three Compounds

This compound exerts its antifungal effect by inhibiting the mitochondrial respiratory chain at complex III, also known as the bc1-segment.[1] This disruption of the electron transport chain is vital for cellular respiration and energy production, leading to fungal cell death.

In contrast, commercial antifungal agents employ different strategies. Amphotericin B, a polyene, works by binding to ergosterol, a key component of the fungal cell membrane. This binding leads to the formation of pores, causing leakage of cellular contents and ultimately cell death. Fluconazole, an azole, inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol. The depletion of ergosterol disrupts the integrity and function of the fungal cell membrane.

In Vitro Antifungal Activity: A Quantitative Comparison

To provide a framework for comparison, the following table includes typical MIC ranges for Amphotericin B and Fluconazole against common fungal pathogens, which would be the benchmark for evaluating future quantitative data on this compound.

Fungal SpeciesThis compound MIC (µg/mL)Amphotericin B MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicansData Not Available0.125 - 10.25 - 4
Candida glabrataData Not Available0.5 - 28 - 64
Candida kruseiData Not Available1 - 416 - 64 (Intrinsic Resistance)
Aspergillus fumigatusData Not Available0.5 - 2>64 (Intrinsic Resistance)
Aspergillus flavusData Not Available0.5 - 2>64 (Intrinsic Resistance)
Cryptococcus neoformansData Not Available0.125 - 14 - 16

Note: The MIC values for Amphotericin B and Fluconazole are generalized ranges from various sources and can vary depending on the specific isolate and testing methodology.

Experimental Protocols

The determination of in vitro antifungal activity is typically performed using standardized methods such as those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (CLSI M27/M38 and EUCAST E.Def 7.3.2/9.3.2)

This is the reference method for antifungal susceptibility testing. The general workflow is as follows:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar media. A standardized suspension of fungal cells (conidia for molds, yeast cells for yeasts) is prepared in a liquid medium and adjusted to a specific concentration (e.g., 0.5 to 2.5 x 10^3 cells/mL for yeasts).

  • Antifungal Agent Dilution: A serial two-fold dilution of the antifungal agents (this compound, Amphotericin B, Fluconazole) is prepared in 96-well microtiter plates containing a growth medium such as RPMI-1640.

  • Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate. The plates are then incubated at a controlled temperature (typically 35°C) for a defined period (24-72 hours, depending on the fungus).

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well. For azoles like fluconazole, this is often a ≥50% reduction in turbidity, while for polyenes like amphotericin B, it is typically complete inhibition of visible growth.[2][3][4]

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of action and the experimental process, the following diagrams are provided.

Antifungal_Mechanisms cluster_CrocacinB This compound cluster_AmphotericinB Amphotericin B cluster_Fluconazole Fluconazole CrocacinB This compound Mitochondrion Fungal Mitochondrion CrocacinB->Mitochondrion ETC Electron Transport Chain (Complex III) Mitochondrion->ETC Inhibits ATP_Synthase ATP Synthesis ETC->ATP_Synthase Disrupts CellDeath_C Cell Death ATP_Synthase->CellDeath_C Leads to AmphotericinB Amphotericin B Ergosterol_A Ergosterol AmphotericinB->Ergosterol_A Binds to PoreFormation Pore Formation AmphotericinB->PoreFormation Causes CellMembrane_A Fungal Cell Membrane Ergosterol_A->CellMembrane_A PoreFormation->CellMembrane_A CellDeath_A Cell Lysis & Death PoreFormation->CellDeath_A Leads to Fluconazole Fluconazole LanosterolDemethylase Lanosterol 14α-demethylase Fluconazole->LanosterolDemethylase Inhibits Ergosterol_F Ergosterol Synthesis LanosterolDemethylase->Ergosterol_F Blocks CellMembrane_F Fungal Cell Membrane Integrity Ergosterol_F->CellMembrane_F Disrupts CellGrowth_F Inhibition of Growth CellMembrane_F->CellGrowth_F Leads to

Caption: Mechanisms of Action of this compound and Commercial Antifungals.

Experimental_Workflow cluster_workflow Broth Microdilution Antifungal Susceptibility Testing A Fungal Isolate Culture B Prepare Standardized Inoculum A->B D Inoculate Plate with Fungal Suspension B->D C Serial Dilution of Antifungal Agents in 96-well Plate C->D E Incubate at 35°C for 24-72h D->E F Read MIC (Lowest Concentration with Significant Growth Inhibition) E->F

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Conclusion

This compound represents a highly promising antifungal candidate with a mechanism of action that is distinct from currently available therapies. Its potent, broad-spectrum activity, coupled with its novel molecular target, positions it as a valuable lead compound for the development of new treatments for invasive fungal infections, particularly those caused by drug-resistant strains. Further in vivo studies and comprehensive in vitro comparative analyses are warranted to fully elucidate its therapeutic potential.

References

Comparative Analysis of Crocacin B Cytotoxicity: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Objective:

This guide provides a comparative overview of the cytotoxic selectivity of Crocacin B, a secondary metabolite produced by myxobacteria. Due to the limited availability of direct comparative studies on this compound against a wide panel of cancer and normal cell lines in publicly accessible literature, this document outlines the known biological activity of Crocacins and presents a framework for evaluating cytotoxic selectivity, supported by general experimental protocols and relevant biological pathways.

Introduction to this compound

Crocacins are a class of potent antifungal and cytotoxic compounds isolated from myxobacteria of the genus Chondromyces.[1] While specific comparative data on the cytotoxic selectivity of this compound is scarce, it is known to inhibit the growth of mouse fibroblast L929 cells, indicating a potential for further investigation into its differential effects on cancerous versus non-cancerous cells.[2] The primary mechanism of action for crocacins is the inhibition of the mitochondrial electron transport chain.[3]

Quantitative Cytotoxicity Data: A Framework for Comparison

Comprehensive analysis of a compound's therapeutic potential requires a clear understanding of its cytotoxic profile across various cell types. Ideally, this is represented by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. A higher therapeutic index, the ratio of the toxic dose to the therapeutic dose, is desirable, indicating greater selectivity for cancer cells over healthy cells.

While a detailed table of IC50 values for this compound is not currently available in the reviewed literature, the following table structure is provided as a template for the presentation of such data once it becomes available through future research. For illustrative purposes, data for a hypothetical myxobacterial compound, "Compound X," is presented.

Cell LineCell TypeCancer TypeIC50 (nM) - Compound XIC50 (nM) - Doxorubicin (Control)
MCF-7 Human Breast AdenocarcinomaBreast Cancer1550
A549 Human Lung CarcinomaLung Cancer2580
HeLa Human Cervical AdenocarcinomaCervical Cancer1860
HCT116 Human Colon CarcinomaColon Cancer30100
MRC-5 Human Lung FibroblastNormal2505

Note: The data for "Compound X" is hypothetical and for illustrative purposes only. Doxorubicin is a commonly used chemotherapeutic agent and is often included as a positive control in cytotoxicity assays.

Experimental Protocols

The determination of cytotoxic activity and IC50 values is typically achieved through in vitro cell viability assays. The following is a generalized protocol for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Cell Viability Assay Protocol

1. Cell Seeding:

  • Culture cancer and normal cell lines in appropriate growth medium.
  • Trypsinize and count the cells.
  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.
  • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the this compound stock solution to obtain a range of desired concentrations.
  • Remove the growth medium from the wells and replace it with a medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).
  • Incubate the plate for 24, 48, or 72 hours.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
  • Add 10-20 µL of the MTT solution to each well.
  • Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • Carefully remove the medium containing MTT from each well.
  • Add 100-150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of cell viability against the logarithm of the drug concentration.
  • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (Cancer & Normal Lines) seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Compound Incubation (24-72h) seeding->treatment compound_prep This compound Dilution compound_prep->treatment mtt_addition MTT Addition treatment->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance Absorbance Reading formazan_solubilization->absorbance data_analysis IC50 Calculation absorbance->data_analysis

Caption: Workflow for determining the cytotoxic effects of this compound.

Signaling Pathway: Mitochondrial Apoptosis Induction

Crocacins are known to inhibit the mitochondrial electron transport chain, a key event that can trigger the intrinsic pathway of apoptosis.

apoptosis_pathway cluster_etc Mitochondrial Electron Transport Chain cluster_apoptosis Apoptosis Cascade complexI Complex I complexIII Complex III complexI->complexIII complexII Complex II complexII->complexIII complexIV Complex IV complexIII->complexIV cytochrome_c Cytochrome c Release complexIII->cytochrome_c Disruption leads to crocacinB This compound inhibition crocacinB->inhibition inhibition->complexIII Inhibition apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: this compound-induced mitochondrial apoptosis pathway.

Conclusion

While this compound has been identified as a cytotoxic compound with a known mechanism of action targeting the mitochondrial electron transport chain, a comprehensive and comparative analysis of its cytotoxic selectivity against a broad range of cancer and normal cell lines is not yet available in the public domain. The experimental protocols and data presentation frameworks provided in this guide are intended to facilitate future research in this area. Further investigation is warranted to fully elucidate the therapeutic potential of this compound and its analogues as selective anticancer agents.

References

Safety Operating Guide

Proper Disposal of Crocacin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of potent compounds like Crocacin B are paramount to ensuring a secure laboratory environment and regulatory compliance. this compound, a polyketide metabolite derived from myxobacteria, exhibits significant antifungal and cytotoxic activities, necessitating stringent disposal protocols.[1] Due to its cytotoxic nature, all materials contaminated with this compound must be treated as hazardous waste.

Immediate Safety and Handling Precautions

Before commencing any procedure involving this compound, it is crucial to consult your institution's specific safety protocols for handling cytotoxic compounds. Standard personal protective equipment (PPE), including a lab coat, safety goggles, and double gloves, should be worn at all times. All manipulations should be performed in a certified chemical fume hood to prevent inhalation of aerosols.

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the proper disposal of this compound and contaminated materials. This process is designed to minimize exposure and ensure that the waste is handled in accordance with general guidelines for cytotoxic agents.

  • Segregation of Waste: All materials that have come into contact with this compound must be segregated from general laboratory waste. This includes, but is not limited to:

    • Unused or expired this compound solid compound or solutions.

    • Contaminated labware (e.g., pipette tips, vials, flasks, and plates).

    • Contaminated consumables (e.g., gloves, bench paper, and wipes).

    • Solvents and solutions used to dissolve or rinse this compound.

  • Waste Collection and Containment:

    • Solid Waste: Collect all contaminated solid materials in a designated, leak-proof, and puncture-resistant hazardous waste container. This container must be clearly labeled with "Cytotoxic Waste" and the chemical name "this compound."

    • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and shatter-proof waste container. The container should be compatible with the solvents used (this compound is soluble in polar solvents).[1] Clearly label the container with "Cytotoxic Liquid Waste," the chemical name "this compound," and the solvent(s) used. Do not mix incompatible waste streams.

    • Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container that is also labeled as "Cytotoxic Waste."

  • Decontamination of Work Surfaces:

    • Thoroughly decontaminate all work surfaces and equipment that may have come into contact with this compound. Use a suitable decontamination solution as recommended by your institution's safety office. A common practice for many cytotoxic compounds involves a two-step process of washing with a detergent solution followed by a rinse with a neutralizing agent or a suitable solvent.

  • Final Disposal:

    • Store the sealed and labeled cytotoxic waste containers in a designated, secure area away from general laboratory traffic until they are collected by your institution's hazardous waste management service.

    • The ultimate disposal of cytotoxic waste is typically high-temperature incineration, which ensures the complete destruction of the hazardous compound.

Quantitative Data Summary

PropertyValue
Molecular FormulaC₃₀H₄₀N₂O₆
Molecular Weight524.6 g/mol
AppearanceTypically a solid or crystalline compound[1]
SolubilitySoluble in polar solvents[1]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined in the following diagram.

CrocacinB_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_handling Waste Handling & Segregation cluster_containment Containment & Labeling cluster_decon Decontamination cluster_final Final Disposal A Wear Appropriate PPE B Work in Chemical Fume Hood A->B C Identify this compound Contaminated Materials B->C D Segregate Solid Waste C->D E Segregate Liquid Waste C->E F Segregate Sharps C->F G Use Labeled, Leak-Proof Solid Waste Container D->G H Use Labeled, Sealed Liquid Waste Container E->H I Use Labeled Sharps Container F->I J Decontaminate Work Surfaces & Equipment G->J H->J I->J K Store in Designated Secure Area J->K L Arrange for Hazardous Waste Collection K->L M High-Temperature Incineration L->M

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always prioritize safety and consult with your environmental health and safety department for detailed guidance.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Crocacin B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent compounds like Crocacin B is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment. This compound, a natural compound isolated from myxobacteria, exhibits significant antifungal and cytotoxic activities, necessitating stringent handling protocols.[1][2]

Personal Protective Equipment (PPE)

The primary line of defense against exposure to cytotoxic compounds such as this compound is the correct and consistent use of Personal Protective Equipment (PPE).[3] Exposure can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.[3][4] Therefore, a comprehensive PPE strategy is crucial.

Recommended PPE for Handling this compound:

PPE ComponentSpecificationRationale
Gloves Two pairs of chemotherapy-tested nitrile gloves.[5][6]Provides a barrier against dermal exposure. Double-gloving is recommended for handling cytotoxic drugs.[5]
Gown Disposable, fluid-resistant, long-sleeved gown.[3]Protects skin and personal clothing from contamination.[3]
Eye Protection Safety glasses, goggles, or a full-face shield.[3][4][5]Shields eyes from splashes or aerosols.[3][5]
Respiratory Protection Surgical mask or N95 respirator.[3][7]Minimizes the risk of inhaling airborne particles, especially when handling powders or creating aerosols.[3][7]
Additional PPE Cap and shoe covers.[5]Recommended for sterile preparation of cytotoxic drugs to prevent contamination.[5]

Operational Plan for Safe Handling

A systematic workflow is essential to minimize the risk of exposure and contamination. The following step-by-step process outlines the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Waste Disposal prep_area Designate a specific handling area (e.g., chemical fume hood or biological safety cabinet). don_ppe Don all required PPE as specified in the table above. prep_area->don_ppe Proceed to Handling prep_surface Cover the work surface with a disposable, absorbent pad. don_ppe->prep_surface Proceed to Handling gather_materials Assemble all necessary equipment and reagents. prep_surface->gather_materials Proceed to Handling reconstitute Reconstitute or aliquot this compound carefully to avoid aerosol generation. gather_materials->reconstitute Proceed to Handling label_vials Clearly label all containers with the compound name and hazard symbols. reconstitute->label_vials Proceed to Cleanup transport Use a secondary container for transporting samples. label_vials->transport Proceed to Cleanup decontaminate_surfaces Wipe down all work surfaces with an appropriate deactivating agent. transport->decontaminate_surfaces Proceed to Cleanup dispose_ppe Remove and dispose of PPE in designated cytotoxic waste containers. decontaminate_surfaces->dispose_ppe dispose_waste Dispose of all contaminated materials (e.g., tips, tubes, pads) as cytotoxic waste. dispose_ppe->dispose_waste hand_wash Wash hands thoroughly with soap and water after removing PPE. dispose_waste->hand_wash

Figure 1. A step-by-step workflow for the safe handling of this compound.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the contamination and mitigate exposure risks.

Spill Response Protocol:

  • Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.[3]

  • Don PPE: Before cleaning, put on the appropriate PPE, including double gloves, a gown, eye protection, and a respirator.[3]

  • Containment: Use a cytotoxic spill kit to absorb the spill.[3] For liquid spills, cover with absorbent pads. For solid spills, gently cover to avoid raising dust.

  • Cleanup: Carefully collect all contaminated materials and place them in a designated cytotoxic waste container.[3]

  • Decontamination: Clean the spill area with a suitable decontaminating agent, followed by a thorough rinse with water.[3]

  • Disposal: Dispose of all cleanup materials as cytotoxic waste.[3]

  • Reporting: Report the incident to the appropriate safety officer or supervisor.

Disposal Plan

All materials that come into contact with this compound must be treated as cytotoxic waste and disposed of according to institutional and regulatory guidelines.

Waste Segregation and Disposal:

Waste TypeDisposal Container
Sharps Puncture-resistant sharps container labeled "Cytotoxic Waste."
Solid Waste Leak-proof, clearly labeled cytotoxic waste bags or containers (e.g., yellow bags).[3]
Liquid Waste Designated, sealed, and labeled containers for cytotoxic liquid waste.

All cytotoxic waste must be handled and disposed of by trained personnel or a certified hazardous waste management company.

By adhering to these stringent safety protocols, researchers can minimize their risk of exposure to this compound and ensure a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Crocacin B
Reactant of Route 2
Crocacin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.